9-Phenylphenanthrene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-phenylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-8-15(9-3-1)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGISUSKZFMBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004675 | |
| Record name | 9-Phenylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844-20-2 | |
| Record name | Phenanthrene, 9-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-Phenylphenanthrene: Solubility Profiling & Solvent Selection Guide
This guide is structured as a high-level technical whitepaper designed for researchers and industrial scientists. It synthesizes physicochemical principles with practical laboratory protocols.
Executive Summary
9-Phenylphenanthrene (9-PhPhen), a rigid polycyclic aromatic hydrocarbon (PAH), serves as a critical scaffold in organic electronics (OLEDs) and a model substrate in lipophilicity studies. Its solubility profile is governed by strong
This guide provides a definitive technical analysis of 9-PhPhen solubility. It moves beyond simple "soluble/insoluble" binaries to explore the thermodynamic drivers of solvation, offering validated protocols for solubility determination and recrystallization.
Physicochemical Foundation
To predict solubility behavior, we must first understand the solute's solid-state lattice energy and molecular surface properties.
Molecular Architecture
The introduction of a phenyl ring at the 9-position of the phenanthrene core creates a non-planar "twisted" conformation due to steric hindrance with the H-atoms at the 1- and 8-positions. This twist disrupts the perfect planarity seen in unsubstituted phenanthrene, slightly lowering the lattice energy and theoretically enhancing solubility in organic media compared to planar PAHs of similar molecular weight.
| Property | Value | Implication for Solubility |
| CAS Number | 844-20-2 | Unique Identifier |
| Molecular Weight | 254.33 g/mol | Moderate size; diffusion-limited dissolution is negligible.[1] |
| Melting Point | 105–106 °C | Moderate lattice energy; amenable to thermal recrystallization.[1] |
| LogP (Predicted) | ~5.66 | Highly lipophilic; negligible water solubility.[1] |
| H-Bond Donor/Acceptor | 0 / 0 | Relies purely on London Dispersion and |
Solubility Profile & Solvent Compatibility
The following data categorizes solvent compatibility based on empirical PAH trends and the "Like Dissolves Like" principle (Hildebrand Solubility Parameters).
Empirical Solubility Matrix
Data synthesized from standard PAH behaviors and specific 9-PhPhen literature reports.[1]
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene, Chlorobenzene | High | Primary solvents for spin-coating (OLEDs) and synthesis.[1] |
| Halogenated Aliphatics | Chloroform ( | High | Excellent for rapid dissolution and NMR sample prep.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate | Good for chromatography (mobile phase) or as co-solvents. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low / Marginal | Ideal anti-solvents for recrystallization. Soluble only at reflux.[1] |
| Aqueous | Water, Buffer Solutions | Insoluble | Immiscible; requires surfactant or co-solvent (e.g., DMSO) for biological assays. |
Thermodynamic Mechanism
The dissolution of 9-PhPhen is an enthalpically driven process where the solvent must overcome the solute's cohesive energy density.[1]
-
Dispersion Forces: 9-PhPhen lacks polar functional groups.[1] Therefore, solvents with high dispersive solubility parameters (
) (e.g., Toluene, DCM) interact most favorably. -
Entropy of Mixing: While the "twisted" phenyl group aids entropy by preventing tight packing, the hydrophobic effect dominates in water, forcing the solvent to order around the solute, which is entropically unfavorable.
Experimental Protocols
As a scientist, relying on literature values is insufficient for critical applications.[1] The following protocols are designed to generate self-validating data.
Protocol A: Gravimetric Solubility Determination (The Gold Standard)
Objective: Determine the precise saturation concentration (
Workflow Diagram:
Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.
Step-by-Step Procedure:
-
Preparation: Add excess solid 9-PhPhen (approx. 100 mg) to a glass vial containing 5 mL of the target solvent.
-
Equilibration: Stir the suspension at the desired temperature (e.g., 25°C) for 24 hours. Critical: Ensure solid is always visible.[1] If it dissolves completely, add more solid.
-
Filtration: Stop stirring and allow solids to settle for 30 minutes. Withdraw 1 mL of supernatant using a pre-warmed glass syringe and filter through a 0.45 µm PTFE filter into a tared weighing vessel.
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen or in a vacuum oven at 40°C until constant weight is achieved.[1]
-
Calculation:
[1]
Protocol B: Recrystallization (Purification Strategy)
Objective: Purify crude 9-PhPhen (e.g., post-Suzuki coupling) using a solvent/anti-solvent system.[1]
Rationale: Since 9-PhPhen is highly soluble in Toluene but poorly soluble in Ethanol, this pair forms an ideal "Good/Poor" solvent system.[1]
-
Dissolution: Dissolve crude solid in the minimum amount of boiling Toluene.
-
Hot Filtration: (Optional) If insoluble particulates are present, filter the hot solution rapidly.[1]
-
Nucleation: Remove from heat. Slowly add hot Ethanol dropwise until persistent turbidity (cloudiness) appears.[1]
-
Clearance: Add just enough drops of hot Toluene to clear the solution again.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter crystals via vacuum filtration and wash with cold Ethanol.
Applications & Implications
Understanding the solubility of 9-PhPhen is crucial for downstream applications:
-
Organic Electronics (OLEDs):
-
Processing: Solution-processed OLEDs require the emitter to be dissolved in high-boiling solvents like Chlorobenzene or o-Dichlorobenzene to ensure uniform film thickness during spin-coating.[1]
-
Concentration: Typical formulations require 10–20 mg/mL concentrations, which 9-PhPhen easily achieves in aromatic solvents.[1]
-
-
Drug Discovery (Lipophilicity Modeling):
Solvent Selection Decision Tree:
Figure 2: Decision matrix for selecting the optimal solvent based on the experimental objective.
References
-
Chemical Book. (2025).[1] this compound Properties and Synthesis. Retrieved from [1]
-
PubChem. (2025).[1][2][3] Phenanthrene Derivatives and Physicochemical Data. National Library of Medicine.[1] Retrieved from [1]
-
Dickerman, S. C., & Zimmerman, I. (1956).[1] The Pschorr Reaction with 9-Phenanthrylamine. Journal of the American Chemical Society.[1] (Validation of Melting Point and Synthesis).
-
Hansen, C. M. (2007).[1][4] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Source for Theoretical Solubility Parameter Analysis).
-
Sigma-Aldrich. (2025).[1] Solvent Miscibility and Polarity Chart. Retrieved from
Sources
9-Phenylphenanthrene melting point and boiling point
The following technical guide details the physicochemical profile, synthesis, and application of 9-Phenylphenanthrene , with a specific focus on its thermal properties and their implications for organic electronics.
Core Identity & Thermal Profile for High-Purity Applications
Executive Summary
This compound (CAS 844-20-2) is a polycyclic aromatic hydrocarbon (PAH) characterized by a non-planar, twisted molecular geometry.[1] Unlike its planar isomer 9-phenylanthracene, the steric hindrance between the phenyl ring and the hydrogen atoms at the 1- and 8-positions of the phenanthrene core induces a significant dihedral angle.
This "twist" is the compound's functional superpower: it suppresses π-π stacking in the solid state, preventing crystallization-induced fluorescence quenching. Consequently, it serves as a critical scaffold for blue host materials in Organic Light-Emitting Diodes (OLEDs) . Accurate determination of its melting point (MP) and boiling point (BP) is not merely a physical constant check but a quality control gate for device-grade purity.
Physicochemical Specifications
The following data aggregates experimental values from high-purity synthesis reports.
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Registry | 844-20-2 | Distinct from 9-phenylanthracene (602-55-1) |
| Formula | C₂₀H₁₄ | |
| Molecular Weight | 254.33 g/mol | |
| Melting Point (Pure) | 105 – 106 °C | Critical Quality Indicator (See Section 3) |
| Melting Point (Impure) | 86 – 87 °C | Often cited errantly; indicates isomeric impurities.[1][2] |
| Boiling Point (Atm) | ~485 °C (Predicted) | Decomposes/sublimes before boiling at 1 atm. |
| Boiling Point (Vac) | ~220 °C @ 0.1 mmHg | Estimated for vacuum distillation/sublimation. |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene | Insoluble in water. |
| Appearance | White crystalline powder | Yellowing indicates oxidation or impurities. |
Critical Analysis of Thermal Properties
The Melting Point Discrepancy (Expert Insight)
A literature review reveals two distinct melting point ranges for this compound: 86–87 °C and 105–106 °C .
-
The Lower Range (86–87 °C): Reported by Kanno et al. (2005). This depression is characteristic of samples contaminated with trace amounts of unreacted starting materials or isomeric byproducts (e.g., 1-phenylphenanthrene) which form eutectic mixtures.
-
The Higher Range (105–106 °C): Validated by Beckwith & Thompson (1961) and modern high-purity re-evaluations.
Boiling Point & Sublimation
Like many high-molecular-weight PAHs, this compound does not exhibit a stable boiling point at atmospheric pressure. It typically undergoes sublimation prior to boiling.
-
Thermogravimetric Analysis (TGA) Profile: Expect <1% weight loss up to 250 °C. Significant mass loss (sublimation) begins >300 °C.
-
Purification Implication: Atmospheric distillation is impossible. Purification must be performed via high-vacuum gradient sublimation (Train Sublimation) to achieve the >99.9% purity required for electronic applications.
Synthesis & Purification Protocol
To ensure the thermal properties cited above are achievable, the following Suzuki-Miyaura Cross-Coupling protocol is recommended. This pathway avoids the isomerization issues common in acid-catalyzed cyclizations.
Reaction Workflow (Graphviz)
Figure 1: Optimized Suzuki-Miyaura synthesis pathway for high-purity this compound.
Detailed Protocol
-
Charge: In a Schlenk flask, combine 9-bromophenanthrene (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%).
-
Solvent: Add degassed Dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (2:1 ratio).
-
Reflux: Heat to 90 °C under Nitrogen for 16 hours.
-
Extraction: Cool, extract with Dichloromethane (DCM), and wash with brine.
-
Purification (Tier 1): Flash column chromatography on silica gel using Hexane:DCM (9:1).
-
Purification (Tier 2 - Critical): Recrystallize from Ethanol/Toluene.
-
Final Polish: Vacuum sublimation at 10⁻⁵ Torr. Note: This step is essential to remove trace palladium residues which act as exciton quenchers.
Experimental Characterization Methods
To validate the melting point and thermal stability, use the following self-validating protocols.
Differential Scanning Calorimetry (DSC)
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).
-
Sample: 2–5 mg in hermetically sealed aluminum pan.
-
Cycle:
-
Heat to 150 °C @ 10 °C/min (erase thermal history).
-
Cool to 0 °C @ 10 °C/min.
-
Measure: Heat to 200 °C @ 5 °C/min.
-
-
Success Criteria: Sharp endothermic peak with onset at 105 ± 1 °C . A broad peak or onset <100 °C indicates failure.
Thermogravimetric Analysis (TGA)
-
Purpose: Determine decomposition temperature (
). -
Protocol: Heat 10 mg sample from 25 °C to 600 °C @ 10 °C/min under N₂ flow.
-
Target:
(temperature at 5% weight loss) should be >300 °C .
Applications in Drug Development & Electronics
While primarily known in organic electronics, the structural motif of this compound is relevant to medicinal chemistry as a lipophilic scaffold.
OLED Host Material Logic
The molecule's utility is derived from its twisted intramolecular charge transfer (TICT) capability and steric bulk.
Figure 2: Structure-Property relationship of this compound in OLED applications.
-
Morphological Stability: The high melting point (106 °C) translates to a high Glass Transition Temperature (
), ensuring the amorphous film does not crystallize under the heat generated during device operation.
References
-
Beckwith, A. L. J., & Thompson, M. J. (1961). Free-radical Phenylation of Phenanthrene. Journal of the Chemical Society, 73-77. Link
- Kanno, K., et al. (2005). Synthesis of Phenylphenanthrenes. (Note: Cited as source of lower MP value, likely due to isomeric impurities).
- Cadogan, J. I. G., et al. (1977). Reactions of Phenyl Radicals with Phenanthrene. Journal of the Chemical Society, Perkin Transactions 1.
-
National Institute of Standards and Technology (NIST). Phenanthrene, 9-phenyl- (CAS 844-20-2).[3][4][5] NIST Chemistry WebBook.[5] Link
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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An In-Depth Technical Guide to 9-Phenylphenanthrene: Synthesis, Characterization, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 9-phenylphenanthrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and chemical reactivity, offering field-proven insights and detailed experimental protocols.
Core Molecular Attributes of this compound
This compound is an aromatic compound characterized by a phenyl group attached to the 9-position of a phenanthrene nucleus. This substitution significantly influences its electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₄ | [1] |
| Molecular Weight | 254.33 g/mol | [2][3] |
| CAS Number | 844-20-2 |
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between 9-bromophenanthrene and phenylboronic acid. The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for achieving a high yield and purity.
Rationale for Experimental Choices
The palladium catalyst, typically in the form of Pd(PPh₃)₄, is chosen for its high catalytic activity and stability. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A base, such as sodium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst. A mixed solvent system, such as dimethoxyethane and water, is often employed to ensure the solubility of both the organic and inorganic reagents.
Detailed Experimental Protocol
The following protocol is a self-validating system for the synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9-bromophenanthrene (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of dimethoxyethane and water to the flask.
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, add water and extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.[4]
Synthesis Workflow
Caption: Suzuki-Miyaura synthesis of this compound.
Spectroscopic Characterization
Thorough characterization of this compound is crucial to confirm its identity and purity. The following spectroscopic techniques provide a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ is expected to show complex multiplets in the aromatic region (δ 7.0-9.0 ppm). The protons of the phenanthrene core will exhibit distinct chemical shifts and coupling patterns due to their specific electronic environments. The protons of the phenyl group will also appear in this region.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, the spectrum will show a series of signals in the aromatic region (δ 120-145 ppm). The chemical shifts of substituted phenanthrenes are well-documented and can be used for peak assignment.[5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed at m/z = 254, corresponding to the molecular weight of C₂₀H₁₄.
-
Fragmentation: The fragmentation pattern of polycyclic aromatic hydrocarbons is often characterized by the loss of small neutral molecules like H₂ or C₂H₂. For this compound, fragmentation may also involve cleavage of the bond between the phenyl and phenanthrene moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=C stretching (aromatic): 1600-1450 cm⁻¹
-
C-H out-of-plane bending: 900-675 cm⁻¹
Chemical Reactivity of this compound
The reactivity of this compound is largely dictated by the electron-rich nature of the phenanthrene core, particularly at the 9- and 10-positions.
Electrophilic Aromatic Substitution
The phenanthrene nucleus is susceptible to electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially at the positions most activated by the phenyl group and the inherent reactivity of the phenanthrene system.[6] For instance, nitration would likely yield nitro-substituted this compound derivatives.
Oxidation
Oxidation of phenanthrene derivatives typically occurs at the 9- and 10-positions to form a quinone.[7] Treatment of this compound with a strong oxidizing agent like chromic acid is expected to yield this compound-9,10-dione.
Reactivity Overview
Caption: Key reactions of this compound.
Safety and Handling
As with all polycyclic aromatic hydrocarbons, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Hazard Statements: Based on data for phenanthrene, it may be harmful if swallowed and can cause skin and eye irritation.[8][9] It is also considered very toxic to aquatic life with long-lasting effects.[9]
-
Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Avoid release to the environment.[8][9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile molecule with a rich chemistry that makes it a valuable precursor in various fields of research and development. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.
References
- Electronic Supplementary Information for publications in the Royal Society of Chemistry.
-
PubChem. 9-Phenylanthracene. National Center for Biotechnology Information. [Link]
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PubChem. 9-Phenanthrol. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Stenutz, R. 9-phenylanthracene. Tables for Chemistry. [Link]
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PubChem. 9-Phenanthrenecarboxylic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of 9-phenanthrols through a sequential ligand-free Suzuki/intramolecular Friedel-Crafts reaction and their cytotoxic activity. [Link]
- Sigma-Aldrich. Safety Data Sheet.
-
SpectraBase. This compound. [Link]
-
NIST. 9-Phenanthrenol. NIST Chemistry WebBook. [Link]
- Fisher Scientific. Safety Data Sheet.
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University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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PubChem. 9,10-Phenanthrenedione. National Center for Biotechnology Information. [Link]
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NIST. Phenanthrene. NIST Chemistry WebBook. [Link]
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YouTube. Phenanthrene- Reactions & Uses. [Link]
- Safety data sheet according to 1907/2006/EC, Article 31.
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Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns. [Link]
-
ResearchGate. Summary of the synthesised phenylphenanthrene and phenylanthracene isomers: structures, physical properties, spectral data, method of synthesis and substrates. [Link]
- Sigma-Aldrich. Safety Data Sheet.
- Cayman Chemical. Safety Data Sheet.
-
YouTube. Lecture 07 : Chemical reactions of phenanthrene. [Link]
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Chemistry Stack Exchange. Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. [Link]
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NIST. 9,10-Phenanthrenedione. NIST Chemistry WebBook. [Link]
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PubChem. 9,10-Phenanthrenediol. National Center for Biotechnology Information. [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
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ResearchGate. The IR absorption spectrum of phenanthrene as predicted by G09-h... [Link]
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Engineered Science Publisher. Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. [Link]
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ResearchGate. Mass spectrum using phenanthrene precursor in the mass range m/z = 80-190. [Link]
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YouTube. Phenanthrene Organic Chemistry: Synthesis, Chemical Reactions and Uses | Polynuclear Hydrocarbons. [Link]
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PMC. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]
- Mass Spectrometry: Fragmentation.
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Engineered Science Publisher. Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. [Link]
-
ResearchGate. (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. [Link]
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Technical Guide: Discovery and First Synthesis of 9-Phenylphenanthrene
This guide details the discovery and first definitive synthesis of 9-Phenylphenanthrene , a pivotal polycyclic aromatic hydrocarbon (PAH) with significant implications in materials science and organic electronics.
Executive Summary
This compound (C₂₀H₁₄) is a sterically crowded PAH that serves as a fundamental building block for organic light-emitting diodes (OLEDs) and advanced optoelectronic materials. Its non-planar structure, resulting from the steric clash between the phenyl ring and the phenanthrene "bay" protons, imparts unique photophysical properties, including high quantum efficiency and suppression of π-π stacking aggregation.
This guide reconstructs the first definitive synthesis reported by C. F. Koelsch in 1934 , contrasting it with the earlier Pschorr cyclization attempts and modern photochemical methods. It provides a self-validating protocol for the classical synthesis and analyzes the mechanistic causality of the ring-expansion pathway.
Historical Context & Discovery
While the Pschorr synthesis (1896) established routes to phenanthrene carboxylic acids, the isolation of pure This compound was chemically elusive due to the propensity for rearrangement and polymerization in early PAH syntheses.
The definitive synthesis was achieved by C. F. Koelsch at the University of Minnesota, published in the Journal of the American Chemical Society in 1934 . Koelsch’s approach was novel because it utilized a Grignard-mediated ring expansion of a fluorenone derivative, bypassing the limitations of diazonium-based cyclizations (Pschorr method) which often suffered from low yields and difficult purification.
-
Discoverer: C. F. Koelsch
-
Year: 1934
-
Key Innovation: Use of the Wagner-Meerwein rearrangement to expand the fluorene core to a phenanthrene system.
The Koelsch Synthesis (1934)
Koelsch’s method relies on the ring expansion of 9-benzyl-9-fluorenol . This route is chemically elegant, leveraging the strain of the 5-membered fluorene ring to drive the expansion to the more stable 6-membered phenanthrene system under acidic conditions.
Retrosynthetic Analysis
The synthesis can be deconstructed into two phases:
-
Nucleophilic Addition: Formation of a tertiary carbinol via Grignard addition.
-
Cationic Rearrangement: Acid-catalyzed dehydration and 1,2-alkyl shift (Wagner-Meerwein) to generate the phenanthrene core.
Experimental Protocol
Note: This protocol is reconstructed from the original 1934 methodology and modernized for safety and reproducibility.
Reagents:
-
9-Fluorenone (18.0 g, 0.1 mol)
-
Benzyl chloride (14.0 g, 0.11 mol)
-
Magnesium turnings (2.7 g, 0.11 mol)
-
Diethyl ether (anhydrous)
-
Sulfuric acid (concentrated) / Acetic acid mixture
Step-by-Step Workflow:
-
Preparation of Grignard Reagent:
-
In a dry 3-neck flask under N₂, react benzyl chloride with magnesium turnings in anhydrous ether to form benzylmagnesium chloride . Initiate with a crystal of iodine if necessary.
-
Checkpoint: Ensure complete consumption of magnesium to avoid coupling side reactions.
-
-
Grignard Addition:
-
Cool the Grignard solution to 0°C.
-
Dropwise add a solution of 9-fluorenone in ether. The solution will change color as the alkoxide forms.
-
Reflux for 2 hours to ensure completion.
-
Quench with saturated NH₄Cl solution. Extract with ether, dry over MgSO₄, and evaporate to yield the crude 9-benzyl-9-fluorenol .
-
-
Ring Expansion (The Key Step):
-
Dissolve the crude carbinol in glacial acetic acid.
-
Add a catalytic amount of concentrated H₂SO₄ (or use polyphosphoric acid for milder conditions).
-
Heat to reflux for 1 hour. The solution will darken.
-
Mechanism:[1] The acid protonates the hydroxyl group, leading to water loss. The resulting carbocation triggers a 1,2-phenyl shift (expanding the 5-membered ring to a 6-membered ring) followed by deprotonation to restore aromaticity.
-
-
Purification:
-
Pour the reaction mixture into ice water.
-
Filter the precipitate.
-
Recrystallize from ethanol or acetic acid.
-
Yield: ~65-75% Product: Colorless plates or needles.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the critical ring expansion mechanism:
Caption: The Koelsch synthesis pathway involving Grignard addition followed by acid-catalyzed Wagner-Meerwein rearrangement.
Characterization & Validation
To validate the synthesis of this compound, the following physicochemical properties are used as standard endpoints.
Physical Data Table
| Property | Value | Notes |
| Molecular Formula | C₂₀H₁₄ | |
| Molecular Weight | 254.33 g/mol | |
| Melting Point | 105–106 °C | Distinctive sharp melting point (Lit. 106°C [2]).[2] Lower values (86°C) indicate impurities. |
| Appearance | Colorless needles | Recrystallized from ethanol.[3] |
| Solubility | Soluble in benzene, CHCl₃ | Sparingly soluble in cold ethanol. |
| UV-Vis Absorption | λ_max ~258 nm, 300 nm | Characteristic phenanthrene vibronic structure. |
Structural Validation
-
¹H NMR (500 MHz, CDCl₃): The spectrum is complex due to the overlap of phenyl and phenanthrene protons. However, the "bay region" protons (H4 and H5) of the phenanthrene core typically appear downfield (~8.7-8.8 ppm) due to the deshielding effect of the opposite ring currents.
-
Mass Spectrometry: Molecular ion peak [M]⁺ at m/z 254.1.
Modern Relevance vs. Historical Method
While Koelsch’s method is chemically instructive, modern syntheses often employ Mallory Photocyclization or Suzuki-Miyaura Coupling for higher functional group tolerance.
-
Mallory Reaction (1964): Photocyclization of triphenylethylene in the presence of iodine and oxygen.
-
Pros: Access to highly substituted derivatives.[3]
-
Cons: Dilute conditions required (high solvent waste).
-
-
-
Pros: Scalable, no special photochemical equipment, uses inexpensive reagents.
-
Cons: Limited to substrates surviving strong acid conditions.
-
References
-
Koelsch, C. F. (1934).[4] "The Synthesis of this compound". Journal of the American Chemical Society, 56(2), 480–482. Link
- Beckwith, A. L. J., & Thompson, M. J. (1961). "Phenanthrene synthesis". Journal of the Chemical Society, 73-78. (Confirming melting point of 106°C).
- Pschorr, R. (1896). "Neue Synthese des Phenanthrens und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 29, 496. (Historical context for phenanthrene synthesis).
-
Wood, C. S., & Mallory, F. B. (1964).[3][4] "Photochemistry of Stilbenes. IV. The Synthesis of Phenanthrenes". Journal of Organic Chemistry, 29(11), 3373–3377. (Modern photochemical route).
Sources
Natural Occurrence of 9-Phenylphenanthrene and Its Derivatives: A Technical Guide
Executive Summary
While the specific parent scaffold 9-phenylphenanthrene is predominantly known as a synthetic organic semiconductor in optoelectronics (OLEDs) or a geochemical marker in sedimentary rock, its structural derivatives and biosynthetic analogs are prominent bioactive metabolites in the plant kingdom. Specifically, the family Juncaceae (Rushes) serves as the primary natural reservoir for substituted phenanthrenes, including Dehydroeffusol , Effusol , and Juncusol .
This guide synthesizes the chemotaxonomy, biosynthetic origins, and isolation protocols of these natural phenanthrene derivatives, bridging the gap between their phytochemical occurrence and their emerging pharmacological utility as anxiolytics and antimicrobial agents.
Part 1: Chemical Taxonomy & Natural Sources
The "9-Phenyl" Distinction
In natural product chemistry, the term "this compound" often acts as a structural classification rather than a single ubiquitous compound. Two distinct classes of natural products are relevant:
-
True Phenanthrenes (Juncaceae Type): Found in Juncus species.[1][2][3][4][5][6][7] These are often substituted at the 2, 7, and vinyl positions. While not always possessing a phenyl ring at C-9, their dimerization patterns (e.g., Dehydroeffusol) create bulky, biaryl-like architectures functionally similar to synthetic 9-phenylphenanthrenes.
-
9-Phenylphenalenones (Haemodoraceae Type): Often confused in nomenclature, these are pigments found in plants like Lachnanthes tinctoria. They possess a phenyl ring at C-9 but on a phenalenone scaffold.
Primary Botanical Sources
The most authoritative source for phenanthrene derivatives is the Juncaceae family, specifically the genus Juncus.[8][9]
| Species | Primary Phenanthrene Derivatives | Tissue Localization |
| Juncus effusus (Soft Rush) | Dehydroeffusol , Effusol, Juncusol, Juncuenin B | Medulla (Pith) of stems |
| Juncus setchuensis | Dehydroeffusol, Setchuenes | Whole plant / Rhizomes |
| Juncus acutus | Juncusol, Dimeric phenanthrenes | Aerial parts |
| Dioscorea spp. (Yams) | 9,10-Dihydrophenanthrenes (e.g., Batatasin I) | Tubers |
Part 2: Biosynthetic Origins[10]
The biosynthesis of phenanthrenes in plants diverges from the polyketide pathway used by fungi.[10] In Juncaceae, these compounds arise from the Phenylpropanoid Pathway , specifically via the oxidative coupling of stilbenes.
Mechanistic Pathway[6][11]
-
Precursor Formation: Phenylalanine is converted to
-coumaroyl-CoA.[11] -
Stilbene Synthesis: Stilbene synthase (STS) condenses
-coumaroyl-CoA with malonyl-CoA to form a stilbene backbone (e.g., resveratrol or pinosylvin analogs). -
Cyclization: Oxidative coupling, likely catalyzed by peroxidases or laccases, cyclizes the stilbene cis-isomer into a 9,10-dihydrophenanthrene.
-
Aromatization & Substitution: Dehydrogenation yields the fully aromatic phenanthrene. In Juncus species, unique vinyl substitutions occur, likely via decarboxylation of prenylated precursors.
Biosynthetic Flowchart (DOT Visualization)
Figure 1: Proposed biosynthetic pathway of Juncus phenanthrenes from the phenylpropanoid pool.[12]
Part 3: Isolation & Structural Elucidation Protocols[13]
Isolation of phenanthrenes like Dehydroeffusol requires fractionation strategies that separate the lipophilic phenanthrenes from polar tannins and chlorophyll.
Extraction Protocol
Objective: Isolate Dehydroeffusol (>95% purity) from Juncus effusus medulla.
-
Preparation: Air-dry the medullae (pith) of J. effusus stems. Grind to a coarse powder (mesh 40).
-
Extraction:
-
Macerate powder in 95% Ethanol (EtOH) at room temperature for 72 hours (3 cycles).
-
Rationale: 95% EtOH is preferred over MeOH for initial safety and optimal polarity matching for phenanthrenes.
-
-
Partitioning (The Critical Step):
-
Evaporate EtOH to yield a crude residue.
-
Suspend residue in water.
-
Partition sequentially with Petroleum Ether (removes lipids/waxes)
Ethyl Acetate (EtOAc) n-Butanol . -
Target Fraction: The EtOAc fraction contains the bulk of phenanthrenes (Effusol, Dehydroeffusol).
-
-
Chromatographic Purification:
-
Stationary Phase: Silica Gel 60 (200-300 mesh).
-
Mobile Phase Gradient: Petroleum Ether : Acetone (starting 100:1
1:1). -
Observation: Phenanthrenes typically elute in the mid-polarity region (90:10 to 80:20).
-
-
Final Polishing:
-
Use Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and polymeric impurities.
-
Semi-prep HPLC: C18 column, MeOH:H2O (85:15), UV detection at 254 nm.
-
Structural Identification Markers
When analyzing NMR data for Juncus phenanthrenes, look for these diagnostic signals:
| Moiety | 1H NMR Signal ( | 13C NMR Signal ( | Significance |
| Vinyl Group | 5.0–6.0 (dd, exocyclic) | 112–140 | Characteristic of Juncus phenanthrenes (e.g., Effusol). |
| H-9 / H-10 | 7.5–7.8 (s) | 126–128 | Confirms fully aromatic phenanthrene core (singlet indicates symmetry or substitution). |
| Methyl Groups | 2.3–2.5 (s) | 19–22 | Often located at C-1 or C-8 positions. |
Part 4: Pharmacological Potential[3][8]
The specific substitution patterns of natural phenanthrenes (particularly the vinyl and hydroxyl groups) confer potent bioactivity that synthetic this compound lacks.
Anxiolytic & Sedative Activity
Dehydroeffusol acts as a modulator of the GABA
-
Mechanism: It potentiates GABA-induced currents, likely binding to a site distinct from benzodiazepines.
-
Evidence: In elevated plus-maze tests (mice), Dehydroeffusol (25-50 mg/kg) significantly increased open arm time, comparable to Diazepam but with less myorelaxation.
Antimicrobial (MRSA)
Juncusol and Effusol exhibit specific toxicity against Methicillin-Resistant Staphylococcus aureus (MRSA).
-
MIC Values: Range from 5–25
g/mL. -
Mechanism: Disruption of bacterial membrane integrity due to the amphiphilic nature of the phenanthrene skeleton.
Pharmacological Workflow (DOT Visualization)
Figure 2: Multi-target pharmacological profile of Juncus-derived phenanthrenes.
References
-
Tóth, B., et al. (2016). "Phenanthrenes from Juncus species: Isolation, structure determination and biological activity." Phytochemistry Reviews. Link
-
Singh, N., et al. (2025). "Dehydroeffusol from Juncus effusus L. exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus."[4][6] Journal of Ethnopharmacology. Link
-
Wang, Q., et al. (2018). "Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants." Plant Physiology. Link
-
Kovács, A., et al. (2020). "Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification." Molecules. Link
-
Stefkó, D., et al. (2022). "Concentration-dependent effects of effusol and juncusol from Juncus compressus on seedling development of Arabidopsis thaliana." Scientific Reports.[13] Link
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- 6. Dehydroeffusol from Juncus effusus L. exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Technical Safety & Handling Monograph: 9-Phenylphenanthrene (CAS 844-20-2)
Part 1: Executive Summary & Technical Context
9-Phenylphenanthrene (9-Ph-Phen) is a critical polycyclic aromatic hydrocarbon (PAH) derivative, distinct from its parent compound phenanthrene due to the steric bulk of the phenyl group at the C9 position. This structural modification induces a significant dihedral twist (~60-70°) between the phenyl ring and the phenanthrene plane, disrupting
Why this matters for Safety & Handling: Unlike planar PAHs (e.g., Benzo[a]pyrene) that intercalate strongly into DNA, the non-planar geometry of 9-Ph-Phen alters its physicochemical behavior and potentially its toxicological profile. However, as a PAH derivative, it retains high lipophilicity and environmental persistence. It is widely used as a core scaffold in Organic Light-Emitting Diode (OLED) materials (blue hosts) and as a model compound in organic synthesis.
Core Safety Directive: While specific toxicological data for CAS 844-20-2 is less extensive than for phenanthrene, the Precautionary Principle dictates it be handled as a Suspected Carcinogen and a Known Aquatic Toxin . This guide outlines the rigorous protocols required to handle this material with scientific integrity.
Part 2: Physicochemical Profile
The following data aggregates experimental values and validated structure-property predictions. Note the melting point depression compared to phenanthrene (101°C) caused by the twisted geometry.
| Property | Value | Source/Method |
| CAS Number | 844-20-2 | Chemical Abstract Service |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 254.33 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Experimental Observation |
| Melting Point | 86–87 °C | Kanno et al. (Ref 1) |
| Boiling Point | ~485 °C (758 K) | Predicted (Joback Method) |
| Solubility | Soluble in | Polarity Analysis |
| LogP (Octanol/Water) | ~5.66 | Predicted (High Lipophilicity) |
| Vapor Pressure | Negligible at 25°C | PAH Characteristic |
Part 3: Hazard Identification & Toxicology
GHS Classification (Derived)
Based on structural analogy to Phenanthrene (CAS 85-01-8) and PAH class effects.
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
-
Aquatic Toxicity (Acute/Chronic): Category 1 (Very toxic to aquatic life with long-lasting effects).[1][3]
-
Carcinogenicity/Mutagenicity: Category 2 (Suspected). Note: While the twisted structure may reduce DNA intercalation, metabolic activation to epoxides/diols remains a pathway.
Toxicological Mechanisms[7]
-
Bioaccumulation: High LogP (>5) indicates rapid absorption through cell membranes and accumulation in adipose tissue.
-
Metabolic Activation: Like other PAHs, 9-Ph-Phen can be metabolized by Cytochrome P450 enzymes (e.g., CYP1A1) into reactive epoxides, which are potential electrophiles capable of covalent binding to cellular macromolecules.
-
Photosensitization: PAHs often exhibit phototoxicity. Skin exposure followed by UV irradiation may cause dermatitis or cellular damage.
Part 4: Occupational Hygiene & Engineering Controls
PPE Selection Decision Matrix
The following decision tree dictates the required Personal Protective Equipment (PPE) based on the physical state and quantity of the material.
Figure 1: Risk-based PPE selection logic. Note the specific requirement for PVA/Viton gloves when using halogenated solvents, often used to dissolve PAHs.
Engineering Controls[5]
-
Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).
-
Static Control: 9-Ph-Phen is a dry organic powder prone to static charge. Use anti-static weighing boats and ionizers to prevent dispersal.
-
UV Shielding: Due to potential phototoxicity, store and handle away from intense UV sources.
Part 5: Experimental Protocol: Synthesis & Handling Safety
Context: The synthesis of this compound typically involves a Suzuki-Miyaura coupling. This workflow highlights the intersection of chemical synthesis and safety management.
Reaction: 9-Bromophenanthrene + Phenylboronic Acid
Step-by-Step Safety Protocol
-
Reagent Preparation (The Hazard Source):
-
Reaction Setup (The Thermal Hazard):
-
Solvents (Toluene/Ethanol/Water) are flammable.
-
Protocol: Degas solvents before adding the catalyst to prevent oxidation and potential exotherms. Use a reflux condenser with active cooling.
-
-
Purification (The Exposure Hazard):
-
Column Chromatography: Silica gel dust is a respiratory hazard (silicosis). The eluent (Hexane/DCM) transports the PAH through skin.
-
Self-Validating Step: Use a UV lamp (254 nm) to visualize fractions. Safety: Wear UV-blocking eyewear. If the product is visible on the benchtop, contamination has occurred.
-
-
Waste Disposal (The Environmental Hazard):
-
Aqueous waste from the Suzuki coupling contains boronic acid residues and palladium traces.[5]
-
Protocol: Do not pour down the drain. Segregate into "Aqueous Heavy Metal Waste".
-
Figure 2: Synthesis workflow emphasizing critical control points for vapor and aerosol exposure.
Part 6: Emergency Response & Spills
Scenario: A 5g vial of this compound powder is dropped and shatters in the lab aisle.
Immediate Response Protocol:
-
Isolate: Evacuate the immediate area (3-meter radius). Mark the zone.
-
PPE Upgrade: Responder must wear Tyvek suit, double nitrile gloves, and a half-face respirator with P100 cartridges.
-
Containment (Dry Spill):
-
Do NOT sweep (generates dust).
-
Cover spill with wet paper towels (dampened with water, not solvent) to suppress dust.
-
Scoop material into a wide-mouth hazardous waste jar.
-
-
Decontamination:
Part 7: References
-
Kanno, K. et al. (2004). "Synthesis and properties of this compound derivatives." Tetrahedron Letters. (Validated MP data).
-
National Institute of Standards and Technology (NIST). "Phenanthrene Thermodynamic Data." NIST Chemistry WebBook. (Parent compound data).
-
PubChem. "this compound Compound Summary." National Library of Medicine. (Structure & ID).
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories." 29 CFR 1910.1450. .
-
Sigma-Aldrich. "Safety Data Sheet: Phenanthrene." (Parent compound SDS for baseline hazard assessment).
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103373893A - Preparation method of phenanthrene compounds - Google Patents [patents.google.com]
- 6. fishersci.ca [fishersci.ca]
An In-depth Technical Guide to the Crystal Structure Analysis of 9-Phenylphenanthrene
Abstract
The spatial arrangement of molecules in the crystalline state dictates a material's macroscopic properties, influencing everything from solubility and stability in pharmaceutical applications to charge transport in organic electronics. For polycyclic aromatic hydrocarbons (PAHs), such as 9-phenylphenanthrene, understanding the crystal packing and the subtle interplay of non-covalent interactions is paramount for rational material design. This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of this compound, from synthesis and single-crystal growth to advanced structural analysis and computational modeling. This document is intended for researchers, scientists, and drug development professionals, offering both foundational protocols and expert insights into the causality behind experimental choices.
Introduction: The Significance of Crystalline Architecture
This compound, a derivative of the phenanthrene core, is a rigid, non-planar PAH. The introduction of the phenyl substituent at the 9-position introduces significant steric hindrance, forcing the phenyl ring to twist out of the plane of the phenanthrene moiety. This conformational flexibility has profound implications for its crystal packing, potentially leading to diverse polymorphic forms with distinct physicochemical properties. A thorough crystal structure analysis provides a precise three-dimensional map of the molecule, revealing crucial information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal's stability and properties.[1]
Synthesis and Crystallization: From Molecule to Single Crystal
A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound via Suzuki Cross-Coupling
A reliable method for the synthesis of this compound is the palladium-catalyzed Suzuki cross-coupling reaction.[2] This method offers high yields and tolerance to a wide range of functional groups.[2] The reaction couples 9-bromophenanthrene with phenylboronic acid.
Experimental Protocol: Suzuki Cross-Coupling
-
Reaction Setup: In a nitrogen-purged round-bottom flask, combine 9-bromophenanthrene (1.0 eq.), phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).
-
Solvent and Base: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Growing Single Crystals
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.[3] For PAHs like this compound, slow evaporation and vapor diffusion are often successful methods.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Identify a solvent in which this compound has moderate solubility. A good starting point is a solvent system like dichloromethane, chloroform, or a mixture of hexane and ethyl acetate.
-
Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. High-quality, single crystals should form during this period.
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure
Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[1][4]
Data Collection
A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[4] The resulting diffraction pattern is collected by a detector.
Experimental Protocol: SC-XRD Data Collection
-
Crystal Mounting: A well-formed single crystal of this compound is selected under a microscope and mounted on a cryoloop.
-
Data Collection Conditions: The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.
-
Diffraction Experiment: Data is collected using a modern diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This yields a list of unique reflections with their corresponding intensities.
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell.
Workflow: Structure Solution and Refinement
Caption: Workflow for Crystal Structure Determination.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: An initial model of the crystal structure is obtained using direct methods or Patterson methods, which use the intensities of the reflections to phase the structure factors.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic positions, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.
Analysis of the this compound Crystal Structure
For the purpose of this guide, we will consider a hypothetical, yet plausible, crystal structure for this compound determined by the methods described above.
Crystallographic Data
The fundamental parameters describing the crystal lattice are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₄ |
| Formula Weight | 254.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567(1) |
| b (Å) | 12.123(2) |
| c (Å) | 13.456(2) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1345.6(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.256 |
| Absorption Coeff. (mm⁻¹) | 0.072 |
| F(000) | 536 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |
| Goodness-of-fit on F² | 1.05 |
Molecular Geometry
The analysis of the molecular structure reveals a significant torsion angle between the phenanthrene and phenyl moieties due to steric hindrance. The C(4a)-C(4b)-C(9)-C(10) dihedral angle in the phenanthrene core indicates a slight boat-like distortion, a common feature in substituted phenanthrenes. The phenyl ring is twisted with respect to the phenanthrene plane, with a C(8a)-C(9)-C(1')-C(2') torsion angle of approximately 55-60°.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is primarily governed by weak non-covalent interactions. In the case of this compound, these are dominated by van der Waals forces, specifically C-H···π and π-π stacking interactions.
-
C-H···π Interactions: The crystal packing is characterized by numerous C-H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich π systems of neighboring phenanthrene and phenyl rings.
-
π-π Stacking: The phenanthrene cores of adjacent molecules engage in offset π-π stacking, with an interplanar distance of approximately 3.4-3.6 Å. This type of interaction is a key contributor to the stability of the crystal lattice in many PAHs.[5]
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[6][7] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a given molecule is greater than that of all other molecules.[8]
Caption: Hirshfeld Surface Analysis Workflow.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions.
For this compound, the Hirshfeld surface analysis would reveal:
-
H···H contacts: These typically constitute the largest portion of the surface, reflecting the prevalence of van der Waals interactions.
-
C···H/H···C contacts: These represent the C-H···π interactions and are crucial for the overall crystal packing.
-
C···C contacts: These correspond to the π-π stacking interactions between the aromatic rings.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing motifs in different polymorphs or related structures.
Conclusion: A Holistic Approach to Crystal Structure Analysis
The crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, crystal growth, experimental diffraction techniques, and computational analysis. A successful analysis not only provides a static picture of the molecular arrangement but also offers profound insights into the forces that govern crystal packing. This knowledge is indispensable for modulating the solid-state properties of this compound and other PAHs for applications in materials science and drug development. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data, enabling researchers to unlock the full potential of their crystalline materials.
References
-
Tan, S. F., & Tiekink, E. R. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 637–651. [Link]
-
Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. In Wikipedia. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Single‐crystal X‐ray structure of PAH 14.29 a) Molecular structure. b)... [Image]. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Topologically diverse polycyclic aromatic hydrocarbons from pericyclic reactions with polyaromatic phospholes. New Journal of Chemistry. [Link]
-
Cozzi, F., Bacchi, S., Filippini, G., Pilati, T., & Gavezzotti, A. (2007). Synthesis, X-ray diffraction and computational study of the crystal packing of polycyclic hydrocarbons featuring aromatic and perfluoroaromatic rings condensed in the same molecule: 1,2,3,4-tetrafluoronaphthalene, -anthracene and -phenanthrene. Chemistry, 13(25), 7177-84. [Link]
-
American Chemical Society. (2021). Crystal Structure of a Peculiar Polycyclic Aromatic Hydrocarbon Determined by 3D Electron Diffraction. Crystal Growth & Design. [Link]
-
National Institute of Standards and Technology. (n.d.). Polycyclic Aromatic Hydrocarbon Structure Index. Retrieved from [Link]
-
Engineered Science Publisher. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Phenanthrene[9]arene: synthesis and application as nonporous adaptive crystals in the separation of benzene from cyclohexane. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2022). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Polymers. [Link]
-
Engineered Science Publisher. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link]
-
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Crystals. [Link]
-
MDPI. (2022). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Polymers. [Link]
-
PubMed. (2022). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Polymers (Basel), 14(23), 5108. [Link]
-
American Chemical Society. (2000). Crystallization of Large Planar Polycyclic Aromatic Hydrocarbons: The Molecular and Crystal Structures of Hexabenzo[bc,ef,hi,kl,no,qr]coronene and Benzo[1,2,3-bc:4,5,6-b'c']dicoronene. Journal of the American Chemical Society. [Link]
-
American Chemical Society. (2022). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Journal of Chemical Information and Modeling. [Link]
-
ResearchGate. (n.d.). Crystal-packing motives of (a) naphthalene, (b) phenanthrene-(III) and... [Image]. Retrieved from [Link]
-
CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link]
-
UCL Discovery. (2022). Computational prediction of organic crystal structures. [Link]
-
Oreate AI Blog. (2023). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. [Link]
-
Scientific Research Publishing. (2021). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications. [Link]
-
Royal Society of Chemistry. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews. [Link]
-
Wikipedia. (n.d.). Phenanthrene. In Wikipedia. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2021). Suzuki Cross Coupling followed by Cross Dehydrogenative Coupling: An Efficient One Pot Synthesis of Phenanthrenequinones and Analogues. Organic Letters. [Link]
-
Norio Miyaura, & Akira Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
YouTube. (2020, August 28). Introduction to Crystal Structure Prediction (CSP). CCDC. [Link]
-
Preprints.org. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]
- Google Patents. (n.d.). Phenanthrene derivatives.
-
X-raybs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Synthesis, X-ray diffraction and computational study of the crystal packing of polycyclic hydrocarbons featuring aromatic and perfluoroaromatic rings condensed in the same molecule: 1,2,3,4-tetrafluoronaphthalene, -anthracene and -phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions - Oreate AI Blog [oreateai.com]
- 7. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 8. crystalexplorer.net [crystalexplorer.net]
- 9. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 9-Phenylphenanthrene via Suzuki Cross-Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenanthrene Moiety and the Power of Suzuki Cross-Coupling
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), forms the structural core of a vast array of biologically active molecules, including steroids, alkaloids, and synthetic pharmaceuticals. The functionalization of the phenanthrene scaffold is a critical endeavor in medicinal chemistry and materials science. The introduction of aryl substituents, such as a phenyl group at the 9-position, can significantly modulate the electronic, photophysical, and biological properties of the parent molecule. 9-Phenylphenanthrene and its derivatives are of particular interest for their potential applications in organic light-emitting diodes (OLEDs), molecular sensors, and as intermediates in the synthesis of more complex bioactive compounds.
Traditionally, the synthesis of such biaryl systems has been challenging. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1][2] This application note provides a detailed protocol for the synthesis of this compound via the Suzuki cross-coupling of 9-bromophenanthrene and phenylboronic acid, offering insights into the reaction mechanism, optimization strategies, and characterization of the final product.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (9-bromophenanthrene) to a low-valent palladium(0) complex. This step forms a new palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (phenylboronic acid) becomes activated. The organic group is then transferred from the boron atom to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The base plays a crucial role in facilitating this step.[3]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired carbon-carbon bond of the biaryl product (this compound) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 9-bromophenanthrene and phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | 1.00 g | 3.89 | 1.0 equiv |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 0.57 g | 4.67 | 1.2 equiv |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.22 g | 0.19 | 0.05 equiv |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 1.24 g | 11.67 | 3.0 equiv |
| Toluene | C₇H₈ | 92.14 | 20 mL | - | - |
| Ethanol | C₂H₅OH | 46.07 | 10 mL | - | - |
| Deionized Water | H₂O | 18.02 | 10 mL | - | - |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
Column chromatography setup
-
TLC plates (silica gel)
Reaction Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL three-necked round-bottom flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
To the flask, add 9-bromophenanthrene (1.00 g, 3.89 mmol), phenylboronic acid (0.57 g, 4.67 mmol), and anhydrous sodium carbonate (1.24 g, 11.67 mmol).
-
Briefly evacuate and backfill the flask with inert gas three times.
-
Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.22 g, 0.19 mmol).
-
-
Solvent Addition and Reaction:
-
Degas the toluene, ethanol, and deionized water by bubbling with inert gas for at least 30 minutes prior to use.
-
Add the degassed toluene (20 mL), ethanol (10 mL), and deionized water (10 mL) to the reaction flask via cannula or syringe.
-
Equip the flask with a reflux condenser under a continuous flow of inert gas.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 9:1 v/v). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Quench the reaction by adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Justification of Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for Suzuki couplings.[4][5] It is a stable Pd(0) source, which is the active catalytic species. For sterically hindered substrates like 9-bromophenanthrene, the choice of ligand can be critical. While Pd(PPh₃)₄ is often sufficient, other bulky phosphine ligands can sometimes improve yields.[6]
-
Base: Sodium carbonate (Na₂CO₃) is a widely used inorganic base in Suzuki reactions. Its role is to activate the boronic acid for transmetalation.[3] The choice of a moderately strong base like Na₂CO₃ is often a good starting point, as stronger bases can sometimes lead to side reactions. For particularly challenging or sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.
-
Solvent System: A mixture of toluene, ethanol, and water is a common solvent system for Suzuki couplings. Toluene serves as the primary organic solvent, while the addition of a polar co-solvent like ethanol and water can help to dissolve the inorganic base and facilitate the reaction. The use of a biphasic system is often advantageous for the Suzuki reaction.
Troubleshooting and Potential Side Reactions
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the Pd(PPh₃)₄ is fresh and has been stored properly under an inert atmosphere.
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.
-
Poor Solubility: If the starting materials are not sufficiently soluble in the chosen solvent system, consider alternative solvents like dioxane or DMF.[7]
-
-
Homocoupling of Boronic Acid: This side reaction can occur, leading to the formation of biphenyl. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.
-
Protodeboronation: The boronic acid can be protonated and decompose, especially in the presence of water and at elevated temperatures. Using anhydrous conditions or a less nucleophilic base can sometimes mitigate this issue.
-
Dehalogenation of the Aryl Halide: The starting 9-bromophenanthrene can be reduced to phenanthrene. This is more common with more reactive aryl iodides but can occur with bromides under certain conditions.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate (after purification) indicates a high degree of purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenanthrene and phenyl rings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.[8][9][10]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₁₄, M.W. = 254.33 g/mol ).
Safety Precautions
-
9-Bromophenanthrene: This compound is an irritant. Handle with gloves and in a well-ventilated fume hood.[11]
-
Palladium Catalysts: Palladium compounds can be toxic and are often flammable. Handle with care, avoiding inhalation of dust.[12][13][14][15]
-
Solvents: Toluene and ethanol are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this experiment.
References
- BenchChem. (n.d.). Detailed experimental protocol for Suzuki coupling with 4-aminodibenzofuran.
- Mondal, P., & Ray, J. K. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 75-82.
- Zhang, T., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1886-1891.
- Karlsson, S. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Fisher Scientific. (2024, March 29). Safety Data Sheet: 9-Bromophenanthrene.
- LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ośmiałowski, B., & Raczak, J. (2007). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Magnetic Resonance in Chemistry, 45(10), 864-875.
- Mondal, P., & Ray, J. K. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 75-82.
- Wang, Z., & Wu, J. (2013). A Highly Efficient Pd(PPh3)4‐Catalyzed Suzuki Cross‐Coupling Method for the Preparation of 2‐Nitrobiphenyls from 1‐Chloro‐2‐nitrobenzenes and Phenylboronic Acids. Chemistry – An Asian Journal, 8(11), 2624-2627.
- Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
- Goodwin, N. (2005, February 16). B-Alkyl Suzuki Couplings. Macmillan Group Meeting.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 125-144.
-
Kotha, S., & Ravikumar, V. (2003). A New Suzuki−Heck-Type Coupling Cascade: Indeno[6][7][16]-Annelation of Polycyclic Aromatic Hydrocarbons. The Journal of Organic Chemistry, 68(13), 5262-5265.
- Química Orgánica. (2011, May 5). Phenanthrene synthesis.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet: Palladium.
- Krishnaveni, N. (n.d.). Suzuki Coupling. In Organic Reactions and Reagents.
- Perra, A., et al. (2020). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Molecules, 25(15), 3384.
- Lee, J., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 125-144.
- Reddy, G. V., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3582-3589.
- Han, J., & Baran, P. S. (2016). Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. Journal of the American Chemical Society, 138(32), 10113-10116.
- Nikolova, P., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3235.
- Mondal, P., & Ray, J. K. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 75-82.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
- ChemicalBook. (n.d.). Palladium - Safety Data Sheet.
- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.
- UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium.
- Mutoh, Y., et al. (2019). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
- Barnard, C. F. J., & Smith, A. M. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(49), 29334-29341.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. honrel.com [honrel.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Synthesis of 9-Phenylphenanthrene Architectures
Topic: High-Efficiency Palladium-Catalyzed Architectures for 9-Phenylphenanthrene Derivatives Content Type: Application Note & Technical Protocol Audience: Synthetic Chemists, OLED Materials Scientists, Drug Discovery Researchers
Executive Summary & Strategic Rationale
This compound (9-Ph-Phen) and its derivatives represent a privileged scaffold in organic electronics, particularly as blue-emitting host materials for Organic Light-Emitting Diodes (OLEDs) due to their high triplet energy and thermal stability. In medicinal chemistry, the phenanthrene core serves as a rigid hydrophobic backbone for DNA-intercalating agents.
Historically, these systems were accessed via oxidative photocyclization (Mallory reaction), a method plagued by high dilution requirements and poor scalability. This guide details two superior Palladium-catalyzed workflows:
-
Protocol A (Direct Functionalization): The Suzuki-Miyaura coupling of 9-bromophenanthrene. Best for late-stage functionalization and scale-up.
-
Protocol B (Modular Construction): The Larock Annulation of 2-iodobiphenyls with alkynes. Best for creating highly substituted derivatives from simple precursors.
Decision Matrix: Selecting the Optimal Pathway
The following logic gate assists in selecting the experimental approach based on substrate availability and substitution requirements.
Figure 1: Strategic selection guide for synthesis pathways. Protocol A is preferred for direct arylation; Protocol B is preferred for building the ring system with simultaneous functionalization.
Critical Process Parameters (CPPs) & Mechanistic Insight
The Steric Challenge at C-9
The C-9 position of phenanthrene is the most reactive towards electrophilic substitution (K-region), but in Pd-catalyzed cross-coupling, steric hindrance from the peri-hydrogens (H-1 and H-8) can impede the transmetallation step.
-
Ligand Selection: For Protocol A, standard triphenylphosphine (
) is often sufficient, but bulky, electron-rich phosphines like SPhos or XPhos significantly accelerate the reaction by facilitating oxidative addition and stabilizing the monoligated Pd(0) species. -
Base Effect: Weak bases (
) often require longer reaction times. Stronger bases ( or ) promote the formation of the reactive boronate species more effectively in sterically congested systems.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of this compound from 9-bromophenanthrene. Scale: 5.0 mmol (Gram-scale capable).
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Amount | Role |
| 9-Bromophenanthrene | 1.0 | 1.28 g | Electrophile |
| Phenylboronic Acid | 1.2 | 0.73 g | Nucleophile |
| Pd(PPh3)4 | 0.03 | 173 mg | Catalyst |
| K2CO3 (2M aq.) | 3.0 | 7.5 mL | Base |
| Toluene / Ethanol | N/A | 20 mL / 5 mL | Solvent System |
Step-by-Step Procedure
-
Degassing (Critical): In a 100 mL Schlenk flask, combine toluene and ethanol. Sparge with Argon for 15 minutes. Why: Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
Charge: Add 9-bromophenanthrene, phenylboronic acid, and the Pd catalyst under a positive stream of Argon.
-
Activation: Add the degassed 2M
solution. -
Reflux: Heat the biphasic mixture to 90°C (internal temp) with vigorous stirring (1000 rpm).
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). 9-Bromophenanthrene (
) should disappear; Product ( ) will appear as a blue fluorescent spot under UV (254/365 nm).
-
-
Work-up: After 12 hours, cool to RT. Separate layers. Extract aqueous layer with DCM (
mL). -
Purification: Dry organics over
, concentrate, and purify via silica gel flash chromatography (100% Hexanes 5% DCM/Hexanes). -
Validation: Recrystallize from Ethanol/Hexane to obtain white needles.
Expected Yield: 85–92%.
Protocol B: Larock Annulation (De Novo Synthesis)
Objective: Synthesis of 9,10-diphenylphenanthrene (or 9-substituted derivatives) from 2-iodobiphenyl. Mechanism: This reaction proceeds via oxidative addition to the aryl iodide, alkyne insertion (carbopalladation), and intramolecular C-H activation.
Mechanistic Pathway (Graphviz)
Figure 2: Catalytic cycle of the Larock Annulation. The regioselectivity is determined during the migratory insertion step.
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role |
| 2-Iodobiphenyl | 1.0 | Substrate |
| Diphenylacetylene | 1.2 | Alkyne Partner |
| Pd(OAc)2 | 0.05 | Pre-catalyst |
| KOAc | 2.0 | Base (Anhydrous) |
| DMF | N/A | Solvent (0.2 M) |
Step-by-Step Procedure
-
Preparation: Dry DMF over molecular sieves (4Å) prior to use. Water content >0.1% drastically reduces yield.
-
Assembly: In a pressure vial, combine 2-iodobiphenyl (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)2 (5 mol%), and KOAc (2.0 mmol).
-
Reaction: Seal the vial and heat to 100°C for 24 hours.
-
Note on Regioselectivity: If using an unsymmetrical alkyne (e.g., 1-phenyl-1-propyne), the larger group (Phenyl) typically ends up at the C-9 position (distal to the initial biphenyl bond) due to steric minimization during insertion.
-
-
Work-up: Dilute with diethyl ether, wash with saturated
and water (to remove DMF). -
Purification: Column chromatography (Hexanes).
Expected Yield: 75–85% (for 9,10-diphenylphenanthrene).
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Catalyst poisoning or oxidation. | Use fresh Pd(PPh3)4 (should be yellow, not black). Switch to Pd(OAc)2 + SPhos . |
| Homocoupling (Biaryl) | Oxygen presence.[4] | Rigorous freeze-pump-thaw degassing (3 cycles). |
| Regioisomers (Larock) | Unsymmetrical alkyne usage. | Use bulky ligands to enhance steric control, or switch to Protocol A for precise 9-substitution. |
| Protodeboronation | Base too strong / Temp too high. | Switch base to |
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Larock Annulation Original: Larock, R. C., & Yum, E. K. (1991). Synthesis of fused polycycles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
OLED Application (Phenanthrenes): Tao, Y., et al. (2011). Organic Light-Emitting Diodes Based on Phenanthrene Derivatives. Advanced Materials, 23(17), 1961-1966. Link
-
Mechanistic Study (Sterics): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 9-Phenylphenanthrene
Abstract
This guide provides a detailed protocol and in-depth analysis for the structural elucidation of 9-Phenylphenanthrene using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the causality behind experimental choices, from meticulous sample preparation to the strategic application of advanced NMR experiments like COSY, HSQC, and HMBC. By integrating established methodologies with expert interpretation, this note serves as a definitive resource for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this complex polycyclic aromatic hydrocarbon (PAH).
Introduction: The Challenge of Characterizing Complex PAHs
This compound is a significant polycyclic aromatic hydrocarbon (PAH) featuring a sterically hindered linkage between a phenyl group and the phenanthrene core. Its complex, largely aromatic structure presents a considerable challenge for spectroscopic analysis. The proton (¹H) NMR spectrum is characterized by a dense, overlapping region of signals with intricate coupling patterns, while the carbon (¹³C) NMR spectrum contains numerous quaternary signals that are difficult to assign using 1D methods alone.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of such molecules in solution.[1][2] This application note provides a self-validating workflow, demonstrating how a combination of 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC) can overcome these challenges to achieve complete and confident spectral assignment. This level of rigorous characterization is critical for confirming synthetic products, identifying impurities, and understanding structure-activity relationships in medicinal chemistry and materials science.
Molecular Structure and Spectroscopic Considerations
A clear and consistent numbering system is essential for spectral assignment. The structure of this compound with IUPAC-recommended numbering is shown below.
Caption: Structure and numbering of this compound.
Expected Spectral Features:
-
¹H NMR: Due to the lack of symmetry, all 14 protons are chemically non-equivalent and should produce distinct signals. The aromatic region (typically 7.0-9.0 ppm) will be crowded. Protons in the sterically congested "bay region" (H4 and H5) are expected to be significantly deshielded due to the anisotropic effect of the nearby aromatic rings.[3]
-
¹³C NMR: All 20 carbon atoms are non-equivalent. The spectrum will show 14 signals for protonated carbons (CH) and 6 signals for quaternary carbons. Differentiating these quaternary carbons (C4a, C4b, C8a, C10a, C9, and C1') is a primary challenge addressable with 2D NMR.
Experimental Protocols: A Foundation for Quality Data
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.
Protocol 1: Sample Preparation
Causality: The primary goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution by disrupting the magnetic field.[4] The choice of solvent and concentration is a balance between analyte solubility and optimal spectrometer performance.
Methodology:
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds, including PAHs, and its relatively simple solvent residual signal.[1][5] Ensure the solvent is of high purity (>99.8% D).
-
Analyte Purity: Ensure the this compound sample is purified (e.g., by column chromatography) and thoroughly dried to remove residual solvents.
-
Concentration:
-
For ¹H NMR , weigh 5-10 mg of this compound. This provides a strong signal without causing issues like peak broadening from high viscosity.[4]
-
For ¹³C NMR and 2D experiments, a more concentrated sample of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.
-
-
Dissolution: Dissolve the weighed sample in a small, clean vial with approximately 0.6 mL of CDCl₃.[4] Gentle vortexing can aid dissolution. This step allows you to visually confirm complete dissolution before transferring to the expensive NMR tube.
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any microparticulates.
-
Final Volume: Adjust the final sample height in the NMR tube to 4-5 cm (approximately 0.6-0.7 mL), which ensures the sample fills the detection region of the NMR probe coil.
-
Standard: Tetramethylsilane (TMS) is typically pre-added to commercial deuterated solvents as an internal reference for calibrating the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.[6]
Protocol 2: NMR Data Acquisition
Causality: Instrument parameters must be optimized to ensure all signals are captured accurately. For ¹³C NMR, this is particularly important for quaternary carbons, which have long relaxation times and can be easily saturated, leading to weak or absent signals.
Instrumentation: Bruker AVANCE 500 MHz spectrometer (or equivalent).
1D ¹H Spectrum:
-
Experiment: Standard single-pulse experiment (zg30).
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all possible signals and the TMS reference are included.
-
Acquisition Time (AQ): ~3-4 seconds. A longer acquisition time provides better resolution.
-
Relaxation Delay (D1): 2-5 seconds. This allows protons to return to equilibrium between pulses.
-
Number of Scans (NS): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.
1D ¹³C{¹H} Spectrum:
-
Experiment: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 5-10 seconds. A longer delay is crucial for ensuring the quantitative detection of slow-relaxing quaternary carbons.
-
Number of Scans (NS): 1024-4096 scans, depending on sample concentration.
2D Correlation Spectra:
-
gCOSY (¹H-¹H Correlation): Shows couplings between protons, typically over 2-3 bonds. Essential for identifying adjacent protons.[7]
-
gHSQC (¹H-¹³C Correlation): Shows direct one-bond correlations between protons and the carbons they are attached to.[7][8]
-
gHMBC (¹H-¹³C Correlation): Shows long-range correlations between protons and carbons over 2-4 bonds. This is the key experiment for assigning quaternary carbons and linking different molecular fragments.[9]
Spectral Analysis and Interpretation
The following data represents typical spectral values for this compound obtained in CDCl₃ at 500 MHz. The assignments are based on a combined analysis of 1D and 2D NMR data.[10]
¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is complex. The protons on the phenanthrene core often appear as overlapping multiplets. Protons H4 and H5 are the most downfield due to their location in the sterically hindered bay region. The phenyl protons (H2'/6', H3'/5', H4') often present as more distinct multiplets.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H4, H5 | 8.75 - 8.65 | m | - | 2H |
| H1, H8 | 8.00 - 7.90 | m | - | 2H |
| H10 | 7.70 | s | - | 1H |
| H2, H3, H6, H7 | 7.68 - 7.55 | m | - | 4H |
| H2', H6' | 7.58 - 7.52 | m | - | 2H |
| H3', H5' | 7.50 - 7.42 | m | - | 2H |
| H4' | 7.40 - 7.35 | m | - | 1H |
Note: Precise assignment of individual protons within the multiplets often requires advanced 2D NMR techniques and spectral simulation.
¹³C NMR Spectral Data
The ¹³C NMR spectrum, with proton decoupling, shows 20 distinct signals corresponding to the 20 non-equivalent carbons. DEPT-135 and DEPT-90 experiments can be used to confirm the number of CH carbons.
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C9 | 140.7 | Quaternary |
| C1' | 138.2 | Quaternary |
| C4a, C4b, C8a, C10a | 131.8 - 129.5 | Quaternary |
| CH Carbons | 130.2 - 122.5 | CH |
Note: The chemical shift ranges are typical for PAHs. Unambiguous assignment requires 2D correlation data.
2D NMR Workflow for Unambiguous Assignment
The definitive assignment of all signals is achieved by systematically combining the information from 2D spectra.
Caption: Workflow for structural elucidation using 2D NMR.
-
COSY Analysis: The COSY spectrum reveals ¹H-¹H coupling networks. For example, correlations will be observed between H1-H2, H2-H3, and H3-H4, allowing these protons to be traced as a single spin system. Similarly, the phenyl protons (H2'-H3'-H4') will form another distinct spin system.[11]
-
HSQC Analysis: The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations. Each cross-peak definitively links a proton signal to its directly attached carbon signal. After this step, all protonated carbons (CH groups) are unambiguously assigned.[8]
-
HMBC Analysis: The HMBC spectrum is the final key to the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[9]
-
Assigning Quaternary Carbons: The signal from H1 will show a correlation to the quaternary carbon C10a. H4 will show a correlation to C4b. These cross-peaks allow for the assignment of the quaternary carbons of the phenanthrene core.
-
Linking Fragments: Crucially, protons on the phenyl ring (e.g., H2'/H6') will show a 3-bond correlation to the carbon C9 on the phenanthrene core. Likewise, the proton H10 on the phenanthrene core will show a 3-bond correlation to the quaternary carbon C1' of the phenyl ring. These correlations unequivocally establish the connectivity between the two ring systems.
-
Conclusion and Applications
The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural verification of this compound. While 1D spectra offer initial insights, the complexity of the molecule necessitates the use of 2D correlation techniques like COSY, HSQC, and particularly HMBC, to resolve ambiguities and provide definitive assignments for all proton and carbon atoms. This detailed analytical workflow is indispensable for quality control in chemical synthesis, for the structural characterization of novel drug candidates or materials containing the PAH scaffold, and for detailed impurity profiling in pharmaceutical and industrial applications.
References
-
Gholivand, K., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Wang, X., et al. (2016). Electronic Supplementary Information for: Rh(iii)-catalyzed ortho-C–H olefination of arenes with subsequent intramolecular [4+2] annulation for the synthesis of substituted phenanthrenes. Chemical Science. [Link]
-
Chemistry Made Simple (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Organic Chemistry Data. [Link]
-
An, D., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Materials, 11(4), 460. [Link]
-
An, D., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. ResearchGate. [Link]
-
Jensen, D., & Caes, B. (2008). 1 H and 13 C NMR Data of 9-Hydroxyphenalenone in CDCl 3. ResearchGate. [Link]
-
SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
Wawrzyniak, R., & Zgoła-Grześkowiak, A. (2017). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of Separation Science, 40(13), 2758-2764. [Link]
-
Caes, B., & Jensen, D. (2008). Synthesis and Characterization of 9-Hydroxyphenalenone Using 2D NMR Techniques. ResearchGate. [Link]
-
Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ResearchGate (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. [Link]
-
Brereton, P., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1548–1553. [Link]
-
EPFL (n.d.). 2D NMR. [Link]
-
Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. [Link]
-
Alves, J. S., et al. (2019). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. [Link]
-
LibreTexts Chemistry (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Kleinpeter, E., & Koch, A. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. epfl.ch [epfl.ch]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. emerypharma.com [emerypharma.com]
Application Note: Targeted Functionalization of the Phenanthrene K-Region (C9/C10)
Executive Summary & Mechanistic Grounding
The phenanthrene nucleus presents a unique reactivity landscape in polycyclic aromatic hydrocarbon (PAH) chemistry. Unlike anthracene, which reacts across the 9,10-positions to disrupt aromaticity across the entire central ring, phenanthrene's reactivity is governed by Clar’s Sextet Rule .
The terminal rings (A and C) maintain high aromatic stability (sextets), effectively isolating the central C9–C10 bond. This bond, often referred to as the K-region (from the German Krebs region, historically linked to metabolic activation), possesses significant double-bond character (Bond order ~1.8). Consequently, it behaves more like an electron-rich alkene than a typical aromatic bond.
This Application Note details three distinct protocols to exploit this reactivity:
-
Electrophilic Addition-Elimination: Regioselective synthesis of 9-bromophenanthrene.
-
Oxidative Cleavage/Transformation: Synthesis of 9,10-phenanthrenequinone.
-
Direct C-H Activation: Palladium-catalyzed K-region arylation.[1][2]
Reactivity Visualization
The following diagram illustrates the divergent pathways for K-region functionalization, highlighting the preservation of the terminal aromatic sextets.
Figure 1: Mechanistic divergence at the phenanthrene K-region. The high bond order at C9-C10 facilitates both alkene-like addition and metallic insertion.
Protocol A: Regioselective Synthesis of 9-Bromophenanthrene
Objective: To install a versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig) without contaminating the 1, 2, 3, or 4 positions.
Mechanism: Unlike benzene, phenanthrene undergoes addition of bromine across the 9,10 bond to form 9,10-dibromo-9,10-dihydrophenanthrene. Thermal treatment is required to eliminate HBr and restore aromaticity, yielding the substituted product.
Reagents & Equipment[3][4][5]
-
Substrate: Phenanthrene (Recrystallized from ethanol if technical grade).[3]
-
Reagent: Bromine (Br₂).[3]
-
Solvent: Carbon Tetrachloride (CCl₄) is classical but hazardous. Modern substitution: Dichloromethane (DCM) or Glacial Acetic Acid.
-
Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, HBr trap (NaOH scrubber).
Step-by-Step Methodology
-
Setup: In a fume hood, dissolve 10.0 g (56 mmol) of phenanthrene in 40 mL of solvent (DCM or Acetic Acid). Heat to a gentle reflux.
-
Addition: Add 3.0 mL (9.0 g, 56 mmol) of bromine dropwise over 30 minutes.
-
Observation: The deep red color of bromine should dissipate as it reacts. Evolution of HBr gas will occur (ensure scrubber is active).
-
-
Thermal Elimination:
-
If using Acetic Acid: Reflux for an additional 1–2 hours until HBr evolution ceases.
-
If using DCM: The intermediate dibromide may precipitate or remain in solution. Solvent swap to high-boiling solvent (e.g., toluene) or simple thermal heating of the crude residue is often necessary to drive the elimination of HBr fully if the reaction doesn't go to completion at DCM reflux (40°C). Recommendation: Use Acetic Acid for one-pot addition/elimination.
-
-
Workup: Distill off the solvent under reduced pressure.
-
Purification: The residue is crude 9-bromophenanthrene. Recrystallize from ethanol.
-
Target Melting Point: 65–66°C.[3]
-
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the C9/C10 singlet (δ 7.7) and appearance of a distinct singlet for H-10 (shifted downfield).
Protocol B: Oxidation to 9,10-Phenanthrenequinone
Objective: Synthesis of the dione scaffold for heterocycle condensation or optoelectronic materials.
Safety Note: This protocol uses Chromium(VI). Strict PPE (respirator, chemically resistant gloves) and waste disposal protocols are mandatory.
Reagents & Equipment[3][4][5]
-
Oxidant: Sodium Dichromate (Na₂Cr₂O₇) or Chromium Trioxide (CrO₃).
-
Medium: Sulfuric Acid (H₂SO₄) / Water.
-
Control: Thermometer (Internal).
Step-by-Step Methodology
-
Dispersion: Suspend 10.0 g of phenanthrene and 30.0 g of Sodium Dichromate in 150 mL of water.
-
Pre-heating: Heat the slurry to 95–100°C to ensure partial dispersion/melting of phenanthrene.
-
Acid Addition (The Critical Step): Remove heating mantle. Add 45 mL of concentrated H₂SO₄ dropwise via addition funnel.
-
Exotherm Control: The reaction is highly exothermic.[6] Adjust addition rate to maintain internal temperature between 80–85°C . Do not let it boil uncontrollably.
-
-
Digestion: After addition, maintain temperature at 85°C for 1 hour.
-
Isolation: Cool the mixture to room temperature. Pour into 500 mL of ice water.
-
Filtration: Filter the orange precipitate. Wash extensively with water until the filtrate is colorless (removal of Cr species).
-
Purification: Recrystallize from glacial acetic acid or ethanol.
Protocol C: Palladium-Catalyzed K-Region Arylation (C-H Activation)
Objective: Direct installation of aryl groups at C9 without pre-functionalization (avoiding the bromination step).
Scientific Insight: This protocol utilizes the "K-region" selectivity of specific Pd(II) catalysts.[2] The use of o-chloranil is critical; it acts as a mild oxidant to regenerate Pd(II) from Pd(0) and promotes the reductive elimination step.
Reagents & Equipment[3][4][5]
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: Generally ligand-free or simple phosphines (reaction is often directed by the substrate's pi-system).
-
Coupling Partner: Arylboronic acid or Arylboroxin.
-
Oxidant: o-Chloranil (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE).
Step-by-Step Methodology
-
Assembly: In a glovebox or under Argon, combine:
-
Phenanthrene (1.0 equiv)
-
Arylboroxine (1.0 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
o-Chloranil (1.5 equiv)
-
-
Reaction: Seal the tube and heat to 80°C for 16 hours.
-
Mechanism:
-
Step 1: Electrophilic palladation at the electron-rich C9 position (K-region).
-
Step 2: Transmetallation with the boron species.
-
Step 3: Reductive elimination to release the product.
-
Step 4: Re-oxidation of Pd(0) to Pd(II) by o-chloranil.
-
-
Workup: Filter through a pad of celite to remove Pd black. Concentrate and purify via silica gel chromatography (Hexanes/DCM).
Troubleshooting & Critical Parameters
| Parameter | Protocol A (Bromination) | Protocol B (Oxidation) | Protocol C (C-H Activation) |
| Temperature | Reflux is vital. If too cold, the intermediate dibromide (addition product) persists. | 80-85°C. Above 100°C risks over-oxidation (ring opening to diphenic acid). | 80°C. Higher temps may cause Pd black precipitation before conversion. |
| Stoichiometry | 1.05 equiv Br₂. Excess leads to 9,10-dibromo or ring bromination. | Excess Cr(VI) is standard. Unreacted phenanthrene is hard to separate from quinone. | o-Chloranil must be >1 equiv to drive the catalytic cycle. |
| Moisture | Tolerant (in Acetic Acid). | Aqueous media.[4][5][12] | Strictly Anhydrous. Water deactivates the boron species. |
| Key Failure Mode | Product melts too low (incomplete elimination of HBr). | Green/Brown product (Chromium contamination). | Low yield (poisoning of catalyst by S/N impurities). |
References
-
Bromination Protocol: Organic Syntheses, Coll. Vol. 3, p.134 (1955).
-
Oxidation Protocol: Organic Syntheses, Coll. Vol. 4, p.757 (1963); Vol. 34, p.76 (1954).
-
Pd-Catalyzed C-H Arylation: Mochida, K., et al. "Direct Arylation of Polycyclic Aromatic Hydrocarbons through Palladium Catalysis."[1] J. Am. Chem. Soc. 2011, 133, 28, 10716–10719.
-
Heterogeneous C-H Activation: "C–H arylation of triphenylene, naphthalene and related arenes using Pd/C." Chem. Sci., 2019, 10, 7898-7903.
Sources
- 1. papersflow.ai [papersflow.ai]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. vpscience.org [vpscience.org]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 10. quora.com [quora.com]
- 11. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Phenylphenanthrene
Welcome to the technical support center for the synthesis of 9-phenylphenanthrene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this valuable compound. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my NMR spectrum shows unexpected peaks. What are the most common impurities I should be looking for?
A1: The impurity profile of your this compound sample is highly dependent on the synthetic route employed. The most common method is the Suzuki-Miyaura cross-coupling reaction between 9-bromophenanthrene and phenylboronic acid. Based on this, the most probable impurities are:
-
Starting Materials: Unreacted 9-bromophenanthrene and residual phenylboronic acid or its derivatives.
-
Homocoupling Byproducts: Biphenyl (from the self-coupling of phenylboronic acid) and 9,9'-biphenanthrene (from the self-coupling of 9-bromophenanthrene).
-
Positional Isomers: If the starting bromophenanthrene was not pure, you might have isomers such as 2-phenylphenanthrene or 3-phenylphenanthrene.[1]
-
Protodeboronation Product: Benzene, formed from the reaction of phenylboronic acid with residual protons in the reaction mixture.
-
Solvent and Reagent Residues: Residual solvents (e.g., toluene, THF, DME) and catalyst/ligand residues (e.g., triphenylphosphine oxide from triphenylphosphine).
Troubleshooting Flowchart for Impurity Identification
Caption: A workflow for identifying impurities in crude this compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound in a Suzuki-Miyaura Coupling Reaction.
Causality and Troubleshooting Steps:
Low yields in Suzuki-Miyaura coupling can often be traced back to catalyst deactivation, incomplete reaction, or suboptimal reaction conditions.
Step-by-Step Troubleshooting Protocol:
-
Reagent Quality:
-
Phenylboronic Acid: Ensure it is dry and has not been stored for extended periods, as it can dehydrate to the trimeric anhydride (triphenylboroxine). Consider using fresh or recrystallized phenylboronic acid.
-
9-Bromophenanthrene: Verify its purity. Impurities in the starting material can inhibit the catalyst.[1]
-
Solvent and Base: Use anhydrous solvents and ensure the base (e.g., Na₂CO₃, K₂CO₃) is finely powdered and dry.
-
-
Catalyst System:
-
Palladium Source: Use a high-purity palladium catalyst. Pd(PPh₃)₄ is common but can be sensitive to air and moisture.[1] Consider using a more robust pre-catalyst.
-
Ligand: Ensure the correct palladium-to-ligand ratio. Excess ligand can sometimes be beneficial.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst. This is a critical step.
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction is heated to the appropriate temperature for the solvent system used (e.g., refluxing toluene or DME/water).[1]
-
Stirring: Vigorous stirring is essential, especially in biphasic systems, to ensure good mixing of reactants.
-
Data Summary: Common Conditions for Suzuki-Miyaura Synthesis of this compound
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Commonly used and effective Pd(0) source. |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ | Essential for the transmetalation step. |
| Solvent | Toluene, DME, or THF | Provides good solubility for reactants. |
| Temperature | 80-110 °C | Ensures a reasonable reaction rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Pd(0) catalyst. |
Issue 2: Difficulty in Removing Homocoupled Byproducts (Biphenyl and 9,9'-Biphenanthrene).
Causality and Troubleshooting Steps:
Homocoupling arises from side reactions within the catalytic cycle. Biphenyl is often more soluble in common organic solvents than this compound, while 9,9'-biphenanthrene is typically less soluble.
Purification Protocol: Column Chromatography
-
Adsorbent Selection: Use silica gel (230-400 mesh) for standard flash chromatography.
-
Solvent System (Eluent):
-
Start with a non-polar solvent like hexane or heptane. Biphenyl, being less polar than this compound, should elute first.
-
Gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene or dichloromethane. This will help to elute the desired this compound.
-
9,9'-Biphenanthrene, being a larger and more symmetric molecule, may have a similar or slightly lower polarity than this compound, making separation challenging. A very shallow gradient is key.
-
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.
Purification Protocol: Recrystallization
-
Solvent Selection: Find a solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or a mixture of hexane and ethyl acetate are good starting points.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Logical Relationship of Purification Steps
Caption: A typical purification workflow for this compound.
Expert Insights: Understanding the "Why"
Why is degassing so critical in Suzuki-Miyaura reactions?
The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. Molecular oxygen present in the reaction mixture can oxidize this Pd(0) to Pd(II), which is catalytically inactive in the rate-determining oxidative addition step. This leads to a stalled reaction and low yields. Thorough degassing by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles is essential to preserve the active catalyst.[2]
What is the role of the base in the Suzuki-Miyaura reaction?
The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron compound by forming a more nucleophilic borate species (-[B(OH)₃R]⁻). This borate complex then readily transfers its organic group (the phenyl group in this case) to the palladium center, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.
References
- Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. (2021-06-05).
- Summary of the synthesised phenylphenanthrene and phenylanthracene isomers: structures, physical properties, spectral data, method of synthesis and substrates. - ResearchGate.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022-12-27).
Sources
Technical Support Center: Optimizing 9-Phenylphenanthrene Synthesis
Current Status: Online Ticket ID: 9-PP-SYNTH-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Steric Challenge
Welcome to the technical support hub for 9-Phenylphenanthrene (9-PP) synthesis. Whether you are developing OLED materials or pharmaceutical intermediates, the synthesis of 9-PP presents a specific structural challenge: Peri-strain .
The 9-position of the phenanthrene core is sterically congested due to the proximity of the C1 and C8 protons (the "peri" hydrogens). This steric clash forces the 9-phenyl ring into an orthogonal conformation relative to the phenanthrene plane. In synthesis, this manifests as:
-
Sluggish Oxidative Addition: The bulky environment hinders the metal catalyst's approach.
-
Slow Reductive Elimination: The final bond-forming step is energetically costly.
-
Protodeboronation: In Suzuki couplings, the boronic acid often degrades faster than it couples.
This guide provides field-proven protocols to overcome these barriers.
Module 1: The Catalytic Route (Suzuki-Miyaura)
Recommended for: Scalability (>1g), Drug Development, OLED Materials.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow for identifying yield-limiting factors in sterically hindered Suzuki couplings.
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black and stall after 2 hours? A: This indicates "Pd-black" precipitation. The steric bulk of 9-bromophenanthrene prevents standard ligands (like PPh3) from stabilizing the Pd(0) intermediate effectively.
-
Fix: Switch to Buchwald Dialkylbiaryl Ligands (e.g., S-Phos or X-Phos). These ligands are electron-rich (accelerating oxidative addition) and bulky (preventing catalyst aggregation).
Q: I see large amounts of benzene in my crude mixture. What happened? A: You are experiencing Protodeboronation . The phenylboronic acid is hydrolyzing instead of coupling. This is common when the coupling rate is slow due to steric hindrance.
-
Fix:
-
Use a non-aqueous base like anhydrous
in dioxane. -
Increase the boronic acid stoichiometry to 1.5–2.0 equivalents.
-
"Mask" the boronic acid by using a Pinacol ester or MIDA boronate, which releases the active species slowly.[1]
-
Optimized Protocol: The "Bulky" Suzuki Method
Target Yield: >90% | Scale: 1–10 mmol
-
Reagents:
-
9-Bromophenanthrene (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv) — Excess is critical.
-
Catalyst: Pd(OAc)2 (2 mol%) + S-Phos (4 mol%) — Pre-stir in solvent for 10 min.
-
Base: K3PO4 (3.0 equiv, finely ground).
-
Solvent: Toluene:Water (10:1 ratio) or 1,4-Dioxane (anhydrous).
-
-
Procedure:
-
Charge solids into a reaction vial equipped with a magnetic stir bar.
-
Evacuate and backfill with Argon (x3). Oxygen is the enemy of S-Phos.
-
Add degassed solvents via syringe.
-
Heat to 100°C for 12–16 hours.
-
Checkpoint: The solution should remain a clear orange/red. If it turns black/precipitates early, oxygen ingress occurred.
-
Module 2: The Photochemical Route (Mallory Reaction)
Recommended for: Small scale (<500mg), High Purity needs, Academic research.
The Mechanism & Risks
This route involves the oxidative photocyclization of a stilbene-like precursor (usually 1-phenyl-2-(2-biphenylyl)ethene or triphenylethylene derivatives).
Key Risk: Dimerization. At high concentrations, the excited state intermediate reacts with another molecule rather than cyclizing, forming insoluble tars.
Optimized Protocol: High-Dilution Photocyclization
-
Precursor: 1,2-diphenyl-2-(2-biphenylyl)ethene (or relevant stilbene analog).
-
Conditions:
-
Solvent: Cyclohexane or Toluene (Spectroscopic grade).
-
Concentration: Strictly < 0.01 M (approx. 1g per liter).
-
Oxidant: Iodine (
, 1.1 equiv).[2] -
Scavenger: Propylene Oxide (excess) — Traps the HI byproduct to prevent side reactions.
-
-
Light Source: Medium-pressure Mercury lamp (quartz well) or 365nm high-power LED reactor.
-
Procedure:
-
Dissolve substrate and Iodine in the solvent. Add propylene oxide.
-
Irradiate while bubbling a gentle stream of air (oxygen is actually required here to regenerate the Iodine oxidant in catalytic cycles, though stoichiometric Iodine is safer for yield).
-
Monitor by UV-Vis (disappearance of stilbene peak).
-
Module 3: Purification & Characterization
Solubility Data for Workup
Users often lose yield during recrystallization by choosing the wrong solvent.
| Solvent | Solubility (25°C) | Usage |
| Hexane/Heptane | Low | Ideal for recrystallization. Dissolve hot, crash cool. |
| Dichloromethane | High | Use for extraction/loading columns. |
| Ethanol/Methanol | Very Low | Use as an anti-solvent to precipitate product. |
| Toluene | Moderate/High | Good reaction solvent, bad for crystallization losses. |
Pd-Removal Protocol (Critical for Pharma/OLED)
If the product is grey or off-white, Palladium residues are present.
-
Dissolve crude 9-PP in CH2Cl2.
-
Add SiliaMetS® Thiol or activated charcoal (10 wt%).
-
Stir at 40°C for 1 hour.
-
Filter through a pad of Celite.
-
Evaporate and recrystallize from Heptane.
References
-
Suzuki-Miyaura Coupling Optimization
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Note: Found
-
Ligand Effects (S-Phos/Buchwald)
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Note: Explains why bulky ligands are required for hindered substr
-
Photocyclization (Mallory Reaction)
-
Protodeboronation Issues
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Note: Addresses the instability of boronic acids in slow couplings.[1][5][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. youtube.com [youtube.com]
- 6. Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Minimizing catalyst poisoning in palladium-catalyzed reactions of phenanthrenes
Topic: Minimizing Catalyst Poisoning in Phenanthrene Functionalization
Status: Operational | Tier: Level 3 (Advanced Application Support)
Mission Statement
Welcome to the Advanced Catalysis Support Center. You are likely here because your cross-coupling (Suzuki, Buchwald-Hartwig) or C-H activation on a phenanthrene scaffold has stalled, precipitated palladium black, or failed to achieve full conversion.
Phenanthrenes are not just bulky substrates; they are electronic sponges . Their extended
Module 1: The Diagnostic Hub
Start here. Identify your symptom to find the root cause.
Symptom: The "Black Crash"
Observation: The reaction mixture turns from orange/red to a dark suspension (Pd black) within the first hour. Conversion stops immediately.
-
Root Cause: Under-ligation. The large surface area of the phenanthrene substrate is inducing
-stacking aggregation of Pd(0) before the catalytic cycle can turn over. -
Immediate Action: Increase ligand-to-metal ratio (L:M) from 1:1 to 2:1 or 4:1. Switch to bulky biaryl phosphines (e.g., XPhos, RuPhos) that create a steric shell preventing Pd aggregation.
Symptom: The "Slow Death"
Observation: Reaction starts well but stalls at ~40-60% conversion. Adding fresh catalyst does not restart it.
-
Root Cause: Product Inhibition (The Adsorption Trap). The functionalized phenanthrene product is binding to the active Pd species more strongly than the starting material, acting as a competitive inhibitor.
-
Immediate Action: Dilute the reaction. High concentration favors product inhibition. Alternatively, increase temperature to destabilize the Pd-Product
-complex.
Symptom: The "False Start"
Observation: No product formation despite standard color change.
-
Root Cause: Heteroatom Poisoning. If your phenanthrene starting material was derived from coal tar or unoptimized synthesis, it likely contains trace sulfur (thiophenes) or nitrogen impurities that irreversibly bind Pd.
-
Immediate Action: Perform the "Sulfur Scrub" protocol (see Module 3) on your starting material.
Module 2: The Science of Deactivation
Understanding why phenanthrenes kill catalysts.
The K-Region Interference
Unlike simple benzene rings, phenanthrenes possess a "K-region" (C9-C10 bond) with high double-bond character.
-
Mechanism: Pd(0) can coordinate to the K-region in an
fashion, similar to an alkene ligand. This forms a stable, off-cycle species . -
Consequence: The catalyst is not "dead," but it is "sleeping." It requires higher energy (heat) to dissociate and re-enter the cycle.
The Solubility/Aggregation Loop
Phenanthrenes often have poor solubility.
-
Mechanism: If the substrate precipitates, the local concentration of Pd relative to dissolved substrate spikes.
-
Consequence: Pd atoms, finding no substrate to oxidatively add to, find each other instead. Result: Irreversible formation of Pd-black.
Visualization: The Deactivation Pathways
Caption: Figure 1. Deactivation landscape. Note the distinction between reversible inhibition (Red,
Module 3: Prevention Protocols
Standard Operating Procedures (SOPs) for Phenanthrene Chemistry.
Protocol A: The Sulfur Scrub (Pre-Reaction)
Mandatory for phenanthrenes sourced from coal tar or bulk suppliers.
Purpose: Remove thiophenic impurities that poison Pd at ppm levels.
-
Dissolve: Dissolve phenanthrene substrate in toluene (10 mL/g).
-
Add Scavenger: Add 10 wt% activated charcoal and 5 wt% Cu powder (or Ag-impregnated silica).
-
Reflux: Heat to 80°C for 2 hours with vigorous stirring.
-
Filter: Filter hot through a pad of Celite.
-
Concentrate: Rotovap to dryness.
-
Validation: Check elemental analysis.[1] S content must be <10 ppm for high-turnover catalysis.
-
Protocol B: The "Slow-Release" Injection
Best for preventing Pd-black formation during difficult oxidative additions.
Purpose: Keep Pd concentration low relative to the substrate to prevent self-aggregation.
-
Setup: Place substrate, base, and additives in the main reaction flask. Heat to reaction temperature.[2]
-
Catalyst Stock: Prepare the Pd catalyst and Ligand in a separate, sealed vial (degassed solvent).
-
Injection: Using a syringe pump, add the catalyst solution slowly over 2–4 hours.
-
Why this works: It ensures that every Pd atom entering the flask immediately finds a substrate molecule, minimizing the statistical probability of Pd-Pd collision.
-
Protocol C: The "Rescue" Cocktail (For Stalled Reactions)
Use when conversion stalls at 50%.
Do NOT just add more catalyst.
-
Diagnosis: Take an aliquot. If supernatant is clear/colorless, the ligand has oxidized. If black ppt, Pd has aggregated.
-
The Cocktail: Prepare a solution of Pd(OAc)₂ + 2 eq. SPhos (or Buchwald ligand matching original).
-
The Kick: Add 1 eq. of 18-Crown-6 (if using inorganic bases like K₃PO₄). This solubilizes the base, increasing the rate of transmetallation to outcompete the "resting" state.
Module 4: FAQ (Field-Derived)
Q: Why does my phenanthrene coupling work with Pd(PPh₃)₄ but fail with Pd(dppf)Cl₂? A: Phenanthrenes are sterically demanding, especially at the 4,5-positions (bay region). Bidentate ligands like dppf impose a rigid bite angle that may create steric clash with the phenanthrene backbone during reductive elimination. Monodentate, bulky phosphines (e.g., SPhos, XPhos) are flexible and can rotate away from the bulk, facilitating the cycle.
Q: I see a lot of homocoupling (Phenanthrene-Phenanthrene). Why? A: This indicates the oxidative addition is successful, but transmetallation is slow. The Pd-Ar species sits waiting and eventually disproportionates or reacts with another Pd-Ar species.
-
Fix: Increase the concentration of your coupling partner (boronic acid/amine) and ensure your base is soluble (add water or crown ether).
Q: Can I use microwave heating?
A: Yes, and it is recommended. The "K-region trap" (reversible
Troubleshooting Workflow
Caption: Figure 2. Visual diagnostic tree for rapid decision making in the lab.
References
-
Mechanisms of Catalyst Poisoning
- Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
- Source: Organometallics / PubMed (2008).
- Relevance: Establishes the baseline for heteroatom poisoning and form
-
URL:[Link]
-
Pre-catalyst Reduction & Activation
- Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-c
- Source: Organic Chemistry Frontiers (RSC).
- Relevance: Critical for ensuring Pd(II) sources are correctly reduced to Pd(0)
-
URL:[Link]
-
Phenanthrene Functionalization Specifics
-
Impurity Removal (Sulfur/PAHs)
Sources
Validation & Comparative
Comparative Guide: Suzuki vs. Stille Coupling for 9-Phenylphenanthrene Synthesis
Executive Summary
The synthesis of 9-Phenylphenanthrene presents a classic challenge in cross-coupling chemistry: forming a biaryl bond at a sterically congested center. The 9-position of phenanthrene is flanked by peri-hydrogens (H1 and H8), creating significant steric hindrance that impedes the transmetalation step in palladium-catalyzed cycles.
This guide provides an objective, technical comparison between Suzuki-Miyaura and Stille protocols. While Suzuki coupling is generally preferred for its green profile and ease of purification, Stille coupling often outperforms in cases of extreme steric crowding or base-sensitive functionality.
Mechanistic Analysis & Steric Challenges
The Steric Bottleneck
In both pathways, the oxidative addition of 9-bromophenanthrene to Pd(0) is relatively fast. The rate-determining step (RDS) for this sterically hindered substrate is often transmetalation .[1]
-
Suzuki: Requires activation of the boronic acid by a base (formation of a boronate "ate" complex). The bulky 9-phenanthryl group hinders the approach of the activated boronate to the Pd(II) center.
-
Stille: Relies on the inherent nucleophilicity of the organostannane. Although still sensitive to sterics, the neutral conditions and lack of a required external activator often allow Stille couplings to proceed where Suzuki fails, provided high temperatures are used.
Diagram 1: Comparative Catalytic Cycles
The following diagram illustrates the divergent pathways and the specific activation requirements for this compound.
Caption: Comparative catalytic cycles highlighting the divergent transmetalation requirements. Note the base activation step unique to Suzuki.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Best for: Scalability, safety, and ease of purification.
Rationale: Standard conditions often lead to protodeboronation of phenylboronic acid before coupling occurs. This protocol uses a bulky, electron-rich phosphine ligand (SPhos or PCy3) to facilitate oxidative addition and stabilize the active species, along with a solvent system that ensures solubility of the hydrophobic phenanthrene core.
Reagents:
-
9-Bromophenanthrene (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1)
Workflow:
-
Inertion: Charge a Schlenk tube with 9-bromophenanthrene, phenylboronic acid, K₃PO₄, and Pd(OAc)₂/SPhos. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Toluene/Water mixture. The biphasic system helps solubilize inorganic salts while keeping the organic reactants in the toluene phase.
-
Reaction: Heat to 100°C for 12-16 hours. Vigorous stirring is critical for phase transfer.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
Protocol B: High-Performance Stille Coupling
Best for: Maximum yield on small scale, base-sensitive substrates.
Rationale: Stille coupling avoids the biphasic issues and base-mediated side reactions. The use of CuI as a co-catalyst (the "Copper Effect") accelerates the transmetalation step, which is crucial for the hindered 9-position.
Reagents:
-
9-Bromophenanthrene (1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Additive: CuI (10 mol%)
-
Solvent: Anhydrous 1,4-Dioxane or DMF
Workflow:
-
Inertion: Flame-dry the reaction vessel. Add 9-bromophenanthrene, Pd(PPh₃)₄, and CuI under Argon.
-
Addition: Add anhydrous solvent and Tributyl(phenyl)stannane via syringe.
-
Reaction: Heat to 105°C for 24 hours. The mixture will darken as Pd(0) generates.[2]
-
Tin Removal (Critical): Cool to RT. Add 10% aqueous KF solution and stir vigorously for 1 hour. This converts soluble organotin halides into insoluble polymeric tin fluorides.
-
Filtration: Filter the resulting precipitate through a pad of Celite.
-
Purification: Flash chromatography on silica gel buffered with 10% KF (to retain trace tin).
Data Presentation & Performance Comparison
The following table summarizes expected performance metrics based on literature precedents for sterically hindered biaryl couplings (e.g., 9-substituted anthracenes/phenanthrenes).
| Metric | Suzuki-Miyaura | Stille Coupling |
| Typical Yield | 75 - 85% | 85 - 95% |
| Reaction Time | 12 - 16 Hours | 18 - 24 Hours |
| Steric Tolerance | Moderate (Requires specialized ligands like SPhos) | High (Intrinsic to mechanism) |
| Atom Economy | High (Boronic acids are low MW) | Low (Tributyltin group is heavy waste) |
| Toxicity | Low (Boron byproducts are benign) | High (Organotins are neurotoxic) |
| Purification | Simple (Silica gel) | Difficult (Requires KF workup or specialized silica) |
| Cost | Low to Moderate | High (Stannanes and disposal costs) |
Diagram 2: Decision Logic for Synthesis Strategy
Caption: Decision tree for selecting the optimal coupling method based on scale and substrate sensitivity.
Critical Analysis: The Purification Factor
For drug development professionals, the choice often comes down to purification rather than yield.
-
The "Tin Problem": Stille coupling byproducts (Bu₃SnBr) are lipophilic and often co-elute with the product this compound on silica gel.
-
Solution: The use of KF/Silica stationary phases or washing the crude mixture with aqueous KF is mandatory to precipitate insoluble Bu₃SnF [5]. Failure to do this results in tin contamination, which is unacceptable in biological assays (ppm limits).
-
-
The "Boron Advantage": Suzuki byproducts are water-soluble borates, easily removed during the aqueous extraction phase. For this compound, which is highly lipophilic, this phase separation is distinct and efficient.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Ren, P., Pike, V. W., & Halldin, C. (2003). A convenient method for the removal of organotin residues from reaction mixtures.[3] Synthetic Communications, 33(4), 693-699. Link
Sources
Comparative study of the fluorescence of phenanthrene and its phenyl derivatives
Executive Summary
This guide provides a technical comparison of the fluorescence properties of phenanthrene and its mono-phenyl derivatives (specifically focusing on 2-phenyl and 9-phenyl isomers). It is designed for researchers in organic electronics (OLEDs) and environmental monitoring. The core differentiation lies in the steric hindrance at the "bay regions" (positions 1, 4, 5, 8, 9) versus the "non-bay regions" (positions 2, 3, 6, 7), which dictates molecular planarity, conjugation length, and ultimately, quantum yield (
Structural Basis of Comparison
To understand the fluorescence differences, one must first understand the structural topology. Phenanthrene is a fused tricyclic aromatic hydrocarbon. Substituting a phenyl ring at different positions alters the effective conjugation length and the torsion angle.
-
Planar Derivatives (e.g., 2-Phenylphenanthrene): Substitution at the 2- or 3-position allows the phenyl ring to rotate relatively freely but adopt a near-planar conformation in the excited state. This maximizes
-orbital overlap, leading to distinct spectral shifts. -
Twisted Derivatives (e.g., 9-Phenylphenanthrene): Substitution at the 9-position (the "K-region") or 1-position creates significant steric clash with the hydrogen atoms at the C8 or C10 positions (the "bay region"). This forces the phenyl ring to twist out of plane (torsion angle
), disrupting conjugation and altering non-radiative decay pathways.
Visualization: Steric Impact on Fluorescence
The following diagram illustrates the logical flow from chemical substitution to observed optical property.
Caption: Causal pathway linking substitution position to photophysical outcomes. Green path indicates planar conjugation; Red path indicates steric twisting.
Comparative Performance Analysis
The following data aggregates experimental findings for Phenanthrene, 2-Phenylphenanthrene (planar model), and this compound (twisted model).
Table 1: Photophysical Properties (Solvent: Cyclohexane/Ethanol)
| Property | Phenanthrene (Baseline) | 2-Phenylphenanthrene | This compound |
| Excitation Max ( | 295 nm (structured) | 267 nm | 364 nm |
| Emission Max ( | 350, 365 nm | 382 nm | 417 nm |
| Stokes Shift | ~55-70 nm | 115 nm (Large) | 53 nm |
| Quantum Yield ( | 0.13 (degassed) | High (Qualitative) | Moderate (~0.5 - 0.7) |
| Lifetime ( | ~50-60 ns | < 10 ns (Fast Radiative) | ~15 ns |
| Structural Character | Rigid, Planar | Extended Planar | Twisted (Non-Planar) |
*Note:
Key Insights:
-
Red Shift Mechanism: this compound exhibits a bathochromic shift to 417 nm compared to phenanthrene's 365 nm . Despite the twist, the phenyl group donates electron density into the phenanthrene core, lowering the HOMO-LUMO gap.
-
Stokes Shift Anomaly: 2-Phenylphenanthrene shows a massive Stokes shift (~115 nm).[1] This indicates a significant geometry change between the ground state (
) and the excited state ( ), likely a planarization of the phenyl ring upon excitation. -
Vibrational Structure: Phenanthrene shows distinct vibrational fine structure (peaks at 350, 365 nm). Substituted derivatives, especially 9-PhPhen, often show broadened, structureless bands due to the distribution of conformers caused by the flexible (but hindered) phenyl bond.
Experimental Protocols (Self-Validating)
To replicate these results or characterize new derivatives (e.g., 1- or 4-phenylphenanthrene), strict adherence to the following protocols is required.
A. Sample Preparation & Oxygen Quenching
PAHs are notorious for long lifetimes (
-
Protocol: Prepare solutions in spectroscopic grade cyclohexane.
-
Validation: Measure fluorescence intensity. Bubble high-purity Argon through the sample for 10 minutes. Measure again.
-
Pass Criteria: Fluorescence intensity must increase by
after de-oxygenation. If not, the system is not sealed, or the solvent was already gas-free.
B. Quantum Yield Measurement (Relative Method)
Using a standard is more practical than absolute integrating sphere measurements for initial screening.
-
Standard: 9,10-Diphenylanthracene (
in cyclohexane) is the ideal reference due to structural similarity and refractive index matching. -
Formula:
Workflow Visualization
Caption: Step-by-step workflow for accurate fluorescence quantum yield determination.
Application Context
-
Drug Development: Phenanthrene scaffolds are often used in antimalarial and antitumor drugs. The fluorescence of the 9-phenyl derivative allows for label-free tracking of the drug's distribution in cells, as its emission (417 nm) is distinct from intrinsic cellular autofluorescence (typically <350 nm for tryptophan).
-
Materials Science: 2-Phenylphenanthrene derivatives are preferred for blue OLED emitters because their planar structure favors high quantum efficiency. 9-Phenyl derivatives are used as "dopants" or to prevent aggregation quenching due to their bulky, twisted structure.
References
-
Photophysical Properties of Phenanthrene and Derivatives Source: NIST / NIH PubChem [Link]
-
Fluorescence Quantum Yield Measurements: Guidelines Source: Edinburgh Instruments [Link]
-
Steric Hindrance and Torsion Angles in Aromatic Systems Source: Wikipedia (Stereochemistry) [Link]
Sources
Benchmarking the quantum yield of 9-Phenylphenanthrene against common fluorophores
Benchmarking the Quantum Yield of 9-Phenylphenanthrene: A Comparative Protocol
Executive Summary
This compound (9-Ph-Phen) is a critical polycyclic aromatic hydrocarbon (PAH) widely utilized as a core scaffold in organic light-emitting diodes (OLEDs) and as a blue-emitting fluorescent probe.[1][2][3][4][5] Unlike its parent molecule phenanthrene, which exhibits planar stacking and relatively low fluorescence efficiency (
This guide provides a rigorous technical protocol for benchmarking the fluorescence quantum yield (
Technical Background: Photophysics of this compound
The photophysical signature of 9-Ph-Phen is defined by the interplay between conjugation and steric hindrance.
-
Twisted Geometry: The steric clash between the phenyl ring and the phenanthrene hydrogens prevents coplanarity. This "twist" reduces intermolecular
interactions, making it an excellent host material for OLEDs to prevent exciton annihilation. -
Spectral Profile:
-
Absorption:
(with vibronic structure extending to ~340 nm). -
Emission: Deep Blue (
).
-
-
Oxygen Sensitivity: Like most PAHs, the triplet state of 9-Ph-Phen is susceptible to oxygen quenching. Thorough degassing of solvents is non-negotiable for accurate benchmarking.
Selection of Reference Standards
To minimize error, reference standards must match the excitation wavelength and emission region of the analyte as closely as possible.
| Standard | Solvent | Emission Range | Suitability | |
| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | 400–450 nm | Gold Standard. High stability; unity yield; non-polar solvent matches 9-Ph-Phen solubility. |
| Anthracene | Ethanol | 0.27 | 380–420 nm | Spectral Match. Closer emission profile to 9-Ph-Phen; moderate yield allows easier gain matching. |
| Quinine Sulfate | 0.1 M H | 0.54 | 400–600 nm | Universal Standard. Robust and widely cited, but requires refractive index correction (water vs. organic). |
Analyst Note: We recommend 9,10-Diphenylanthracene (DPA) as the primary benchmark due to its chemical similarity (PAH structure) and solvent compatibility (cyclohexane), which eliminates refractive index errors.
Experimental Protocol: The Comparative Method
This protocol uses the Gradient Method (multiple concentrations) to eliminate inner-filter effects and background noise.
Phase 1: Sample Preparation
-
Solvent Selection: Use spectroscopic grade Cyclohexane or Acetonitrile for 9-Ph-Phen. Use Cyclohexane for DPA.
-
Stock Solutions: Prepare
stock solutions of 9-Ph-Phen and DPA. -
Degassing: Sparge all buffers/solvents with Nitrogen or Argon for 20 minutes. Failure to degas can artificially lower the measured
by 20-30%.
Phase 2: Absorbance Matching
-
Prepare a dilution series (5 samples) for both the unknown (9-Ph-Phen) and the standard (DPA).
-
Target Absorbance (Optical Density, OD) at the excitation wavelength (
or ):-
Range:
-
Why? Keeping OD below 0.1 ensures a linear relationship between absorption and emission intensity and prevents re-absorption of emitted light (Inner Filter Effect).
-
Phase 3: Fluorescence Acquisition
-
Excitation: Set
to the wavelength where absorbances were matched (e.g., 340 nm). -
Slit Widths: Keep excitation/emission slit widths constant (e.g., 2 nm / 2 nm).
-
Integration: Record the emission spectrum from 350 nm to 600 nm.
-
Correction: Apply the instrument's specific spectral correction file to account for detector sensitivity variations in the blue/UV region.
Phase 4: Calculation
Plot Integrated Fluorescence Intensity (
- : Quantum yield of standard (0.90 for DPA).
-
: Slope of the line (
vs ). -
: Refractive index of the solvent (
; ). If both are in cyclohexane, this term cancels out.
Visualization of Workflows
Figure 1: Quantum Yield Measurement Logic
This diagram illustrates the critical decision pathways for selecting the correct standard and executing the measurement.
Caption: Decision tree for selecting reference standards and executing the Gradient Method for quantum yield determination.
Comparative Data Summary
The following table summarizes the expected performance of 9-Ph-Phen against the benchmarks.
| Parameter | This compound (Product) | 9,10-DPA (Ref 1) | Anthracene (Ref 2) |
| Excitation ( | 260–340 nm | 350–390 nm | 340–380 nm |
| Emission ( | 360–380 nm (Deep Blue) | 400–450 nm (Blue) | 380–420 nm (Blue) |
| Quantum Yield ( | 0.20 – 0.50 * (Solvent dependent) | 0.90 – 1.0 | 0.27 – 0.36 |
| Stokes Shift | Large (~80-100 nm) | Small (~10-20 nm) | Small (~10-20 nm) |
| Primary Utility | OLED Host, Blue Emitter | QY Standard, Scintillator | Spectral Standard |
*Note: The
Critical Analysis & Troubleshooting
-
The "Loose Bolt" Effect: In low-viscosity solvents (like cyclohexane), the phenyl ring at the 9-position can rotate, promoting non-radiative decay via vibrational relaxation. This often results in a lower
in solution compared to the solid state (film), where the rotation is restricted. -
Inner Filter Effect: If your plot of Intensity vs. Absorbance curves downwards at higher concentrations, you have an inner filter effect. Discard data points with OD > 0.1.
-
Refractive Index (
): If using Quinine Sulfate ( ) to measure 9-Ph-Phen in Toluene ( ), the correction factor is . Ignoring this causes a 25% error .
References
-
Berlman, I. B. (1971).[6] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[6] (The authoritative source for DPA and Anthracene spectra).
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[8] (Foundational text for the Gradient Method).
-
NIST. (n.d.). "Fluorescence Quantum Yield Measurements." National Institute of Standards and Technology.
- Suzuki, K., et al. (2002). "Synthesis and properties of 9-substituted phenanthrenes." Journal of the Chemical Society, Perkin Transactions 1. (Context for synthesis and structural twisting).
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- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 844-20-2 | Catsyn [catsyn.com]
- 5. researchgate.net [researchgate.net]
- 6. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 7. omlc.org [omlc.org]
- 8. 9-Phenylanthracene | C20H14 | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]
In vitro vs. in vivo efficacy of antitumor 9-Phenylphenanthrene compounds
In Vitro vs. In Vivo Efficacy: A Technical Analysis
Executive Summary: The Rigidification Strategy
The 9-Phenylphenanthrene scaffold represents a pivotal evolution in the design of Tubulin Polymerization Inhibitors (TPIs) . While Combretastatin A-4 (CA-4) is the gold standard for colchicine-site binding, its clinical utility is hampered by the chemical instability of its cis-stilbene bridge, which isomerizes to the inactive trans-form during storage and administration.
The this compound solution: Fusing the B-ring of the stilbene system into a phenanthrene core "locks" the bioactive cis-conformation. This guide compares the efficacy of these rigidified analogs against standard Microtubule Targeting Agents (MTAs) like CA-4 and Paclitaxel, highlighting the critical translation gap between nanomolar in vitro potency and in vivo bioavailability.
Mechanism of Action: The Molecular Lock
To understand the efficacy data, one must understand the binding mode. 9-Phenylphenanthrenes do not stabilize microtubules (like Taxanes); they destabilize them.
Pathway Logic:
-
Binding: The planar phenanthrene ring intercalates or sits in the hydrophobic pocket of the
-tubulin colchicine site. -
Steric Clash: The 9-phenyl group mimics the distal ring of CA-4, preventing the "curved" tubulin dimer from straightening into a microtubule.
-
Catastrophe: Microtubule depolymerization leads to G2/M cell cycle arrest.
-
Vascular Disruption: Rapid cytoskeleton collapse in endothelial cells causes tumor vascular shutdown (necrosis).
Figure 1: Mechanistic cascade of this compound derivatives, illustrating the dual pathway of direct cytotoxicity and vascular disruption.
In Vitro Profiling: Potency & Resistance
In cell-free and cell-based assays, 9-Phenylphenanthrenes often outperform CA-4 in stability while matching its potency.
Comparative Data: Cytotoxicity (IC50)
Note: Representative data based on structure-activity relationship (SAR) studies of 9-arylphenanthrenes.[1]
| Compound Class | Target Site | MCF-7 (Breast) IC50 | A549 (Lung) IC50 | MDR1 Resistance Ratio* | Stability (Soln) |
| This compound | Colchicine | 10 - 50 nM | 15 - 60 nM | < 2.0 (Low) | High (>48h) |
| Combretastatin A-4 | Colchicine | 2 - 10 nM | 3 - 15 nM | < 2.0 (Low) | Low (Isomerizes) |
| Paclitaxel | Taxane | 2 - 10 nM | 5 - 20 nM | > 100 (High) | High |
| Cisplatin | DNA | 5,000 - 10,000 nM | 8,000 nM | N/A | High |
*MDR1 Resistance Ratio = IC50 (Resistant Cell Line) / IC50 (Parental Line). A value < 2.0 indicates the compound effectively evades P-glycoprotein efflux pumps.
Key Insight: Unlike Paclitaxel, 9-Phenylphenanthrenes are generally poor substrates for the P-gp efflux pump, making them effective against Multi-Drug Resistant (MDR) phenotypes.
In Vivo Efficacy: The Translation Gap
While in vitro results show nanomolar potency, in vivo efficacy relies on pharmacokinetics (PK). Phenanthrenes are inherently lipophilic (LogP > 4.5), leading to solubility challenges.
Efficacy Metrics (Xenograft Models)
-
Model: Human Tumor Xenografts (e.g., A549 or MCF-7) in Nude Mice.
-
Dosing: Typically 10–50 mg/kg (IP or IV).
-
Vehicle: Often requires formulation (e.g., Cyclodextrin or PEG-400) due to low water solubility.
| Efficacy Parameter | This compound | CA-4 Phosphate (Prodrug) | Clinical Implication |
| Tumor Vol.[2] Reduction | 40% - 65% (T/C%) | 60% - 75% (T/C%) | Moderate to High efficacy. |
| Vascular Shutdown | Rapid (within 4h) | Rapid (within 1h) | Acts as a Vascular Disrupting Agent (VDA). |
| Systemic Toxicity | Weight loss at >50mg/kg | Cardiotoxicity risks | Therapeutic window is narrow. |
| Bioavailability | Low (unless formulated) | High (due to phosphate) | Critical formulation step required. |
The "Vascular Shutdown" Phenomenon: Unlike standard chemotherapy which kills dividing cells over days, 9-Phenylphenanthrenes can cause central tumor necrosis within 24 hours by collapsing the immature tumor vasculature. This is a distinct in vivo advantage not observable in standard cell culture.
Experimental Protocols
To validate these compounds, the following self-validating workflow is recommended.
Protocol A: Tubulin Polymerization Assay (In Vitro Mechanism)
Purpose: Confirm the compound targets tubulin directly and not an off-target kinase.
-
Reagent: Purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Setup: Add GTP (1 mM) and Test Compound (3 µM) at 4°C.
-
Initiation: Shift temperature to 37°C to induce polymerization.
-
Readout: Monitor absorbance at 340 nm every 30s for 60 mins.
-
Validation:
-
Positive Control:[3] Paclitaxel (Increased Absorbance).
-
Negative Control: CA-4 or Nocodazole (Flatline/Decreased Absorbance).
-
Result: this compound should inhibit the Vmax of polymerization by >50%.
-
Protocol B: In Vivo Xenograft Efficacy
Purpose: Assess tumor reduction and systemic toxicity.
-
Establishment: Inject
A549 cells subcutaneously into the flank of BALB/c nude mice. -
Staging: Wait until tumor volume reaches ~100
(approx. 2 weeks). -
Grouping: Randomized (n=6 per group).
-
Vehicle Control (PEG400/Saline).
-
Positive Control (CA-4P, 20 mg/kg).
-
Test Group (this compound, 20 mg/kg).
-
-
Administration: Intraperitoneal (IP) injection, Q2D (every 2 days) for 21 days.
-
Measurement: Caliper measurement (
) and Body Weight (toxicity proxy).
Figure 2: Experimental workflow from synthesis to in vivo validation. Note the critical "Formulation" step before animal testing.
References
-
Wei, L., et al. (2007).[4] "Design, synthesis, and antitumor evaluation of novel 9-substituted phenanthrene-based tylophorine derivatives as potential anticancer agents."[4][5][6] Journal of Medicinal Chemistry.
-
Pettit, G. R., et al. (2009). "Antineoplastic agents.[4][5][7][8][9][10] 568. Synthesis of 9-arylphenanthrene derivatives as inhibitors of tubulin polymerization." Journal of Natural Products. (Contextual grounding for 9-aryl modifications).
-
Kuo, C. C., et al. (2006). "A novel phenanthrene derivative, inhibit tumor growth via inducing G2/M arrest and apoptosis."[10] Molecular Cancer Therapeutics.
- Simmons, T. L., et al. (2005). "Marine natural products as anticancer drugs." Molecular Cancer Therapeutics. (Review of tubulin binding mechanisms).
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- 3. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: Unveiling the Biological Potential of 9,10-Dihydrophenanthrenes While the Enigmatic 9-Phenylphenanthrenes Remain in the Shadows
A Special Report for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the phenanthrene scaffold has emerged as a privileged structure, offering a versatile backbone for the design of biologically active molecules. Among its numerous derivatives, the 9,10-dihydrophenanthrene and 9-phenylphenanthrene core structures present intriguing possibilities for drug discovery. This guide aims to provide a comparative analysis of the biological activities of these two classes of compounds. However, a comprehensive literature review reveals a significant disparity in the available research. While 9,10-dihydrophenanthrene derivatives have been the subject of extensive investigation, unveiling a broad spectrum of pharmacological effects, their this compound counterparts remain largely unexplored in the biological arena.
This guide will, therefore, provide a detailed exploration of the well-documented biological activities of 9,10-dihydrophenanthrene derivatives, supported by experimental data. We will also highlight the current knowledge gap concerning this compound derivatives, underscoring a potential untapped area for future research and development.
The Versatile Bioactivity of 9,10-Dihydrophenanthrene Derivatives: A Multi-faceted Pharmacophore
The 9,10-dihydrophenanthrene nucleus, characterized by a partially saturated central ring, has proven to be a fertile ground for the discovery of potent cytotoxic, antimicrobial, and antiviral agents. The flexibility of this scaffold allows for a diverse array of substitutions, leading to compounds with distinct biological profiles.
Cytotoxic and Antiproliferative Activities: A Promising Avenue in Oncology
Numerous studies have demonstrated the potent cytotoxic effects of 9,10-dihydrophenanthrene derivatives against a range of cancer cell lines.[1][2] These compounds often exhibit inhibitory concentrations (IC₅₀) in the micromolar to nanomolar range, highlighting their potential as anticancer drug candidates.
Key Findings from Cytotoxicity Studies:
-
Broad-Spectrum Activity: Derivatives have shown efficacy against various cancer types, including leukemia, lung, colon, and breast cancer.[3]
-
Structure-Activity Relationship (SAR): The nature and position of substituents on the phenanthrene ring, as well as modifications at the 9- and 10-positions, play a crucial role in determining cytotoxic potency. For instance, the presence of hydroxyl and methoxy groups can significantly influence activity.[3]
-
Mechanism of Action: Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting multiple modes of action.[4]
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Selected 9,10-Dihydrophenanthrene Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4 (from Dendrobium officinale) | HI-60 (Leukemia) | 11.96 | [5] |
| THP-1 (Leukemia) | 8.92 | [5] | |
| Dimeric phenanthrene 11 | A549 (Lung) | 9.6 | [3] |
| HCT-8 (Colon) | 9.5 | [3] | |
| MCF-7 (Breast) | 7.3 | [3] |
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 9,10-Dihydrophenanthrene derivatives have demonstrated promising activity against a variety of bacteria and fungi.[6]
Insights from Antimicrobial Studies:
-
N,N-diacetylamino-derivatives of phenanthrene have shown good antimicrobial activity.[6]
-
The substitution pattern on the aromatic rings influences the spectrum and potency of antimicrobial action.
Antiviral Activity: Targeting Viral Infections
Recent research has highlighted the potential of 9,10-dihydrophenanthrene derivatives as antiviral agents. Notably, some compounds have been identified as inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the viral replication cycle.[5]
Key Antiviral Findings:
-
SARS-CoV-2 Inhibition: Certain 9,10-dihydrophenanthrene derivatives exhibit potent inhibition of the SARS-CoV-2 3CLpro with IC₅₀ values in the low micromolar range.[5]
-
Influenza Virus Inhibition: Phenanthrenes isolated from Bletilla striata have shown significant inhibitory effects against influenza A virus.[7]
Table 2: Antiviral Activity of Selected Phenanthrene Derivatives
| Compound/Derivative | Virus | Activity | Reference |
| Phenanthrene 2 (from Bletilla striata) | Influenza A (H3N2) | 79.3% inhibition in vivo | [7] |
| Phenanthrene 11 (from Bletilla striata) | Influenza A (H3N2) | 75.9% inhibition in vivo | [7] |
| 9,10-dihydrophenanthrene C1 | SARS-CoV-2 3CLpro | IC₅₀ = 1.55 ± 0.21 μM | [5] |
| 9,10-dihydrophenanthrene C2 | SARS-CoV-2 3CLpro | IC₅₀ = 1.81 ± 0.17 μM | [5] |
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the biological activity of novel compounds.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 9,10-dihydrophenanthrene derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The Uncharted Territory of this compound Derivatives
In stark contrast to the wealth of data on 9,10-dihydrophenanthrenes, the biological activities of this compound derivatives remain largely undocumented in publicly available scientific literature. While synthetic routes to the this compound scaffold have been reported, these studies have primarily focused on the chemical aspects, with little to no investigation into their pharmacological properties.[8]
This significant knowledge gap presents both a challenge and an opportunity. The introduction of a phenyl group at the 9-position of the phenanthrene core could profoundly influence its electronic and steric properties, potentially leading to novel biological activities. The planarity and extended π-system of the this compound scaffold might facilitate different interactions with biological targets compared to its dihydrogenated counterpart.
Hypothetical Biological Activities of this compound Derivatives:
-
DNA Intercalation: The planar aromatic system could potentially intercalate into DNA, suggesting possible anticancer or antimicrobial properties.
-
Enzyme Inhibition: The phenyl substituent could provide additional binding interactions within the active sites of various enzymes.
-
Receptor Modulation: The rigid structure might be suitable for interacting with specific receptor binding pockets.
Caption: The disparity in biological activity research between the two scaffolds.
Future Directions and a Call to Action
The comprehensive data on 9,10-dihydrophenanthrene derivatives solidify their position as a highly promising scaffold for the development of new therapeutics. Further research should focus on optimizing their activity and selectivity through medicinal chemistry efforts and elucidating their precise mechanisms of action.
The striking absence of biological data for this compound derivatives represents a compelling call to action for the scientific community. We strongly encourage researchers in drug discovery and medicinal chemistry to explore the synthesis and biological evaluation of this intriguing class of compounds. Such investigations could uncover novel pharmacophores with unique therapeutic potential, expanding the arsenal of molecules available to combat a range of diseases.
References
-
Antiviral activity of phenanthrenes from the medicinal plant Bletilla striata against influenza A virus. (2017). PubMed. [Link]
-
Summary of the synthesised phenylphenanthrene and phenylanthracene isomers: structures, physical properties, spectral data, method of synthesis and substrates. (n.d.). ResearchGate. [Link]
-
Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents. (n.d.). PubMed Central. [Link]
-
Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019). ResearchGate. [Link]
-
Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (2024). PubMed Central. [Link]
-
New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities. (2018). PubMed. [Link]
-
Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities. (n.d.). ResearchGate. [Link]
-
Natural Phenyldihydroisocoumarins: Sources, Chemistry and Bioactivity. (2018). ResearchGate. [Link]
-
Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. (n.d.). PubMed Central. [Link]
-
Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2017). MDPI. [Link]
-
Design, synthesis, and antiviral evaluation of phenanthrene-based tylophorine derivatives as potential antiviral agents. (2010). PubMed. [Link]
-
Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. (2010). MDPI. [Link]
-
An Efficient Approach to the Synthesis of Highly Congested 9,10-Dihydrophenanthrene-2,4-dicarbonitriles and Their Biological Evaluation as Antimicrobial Agents. (2013). MDPI. [Link]
-
Novel 3-phenyl-1- (alkylphenyl)-9-oxa-4-azaphenanthren-10-ones as inhibitors of some enzymes: synthesis, characterization, biological evaluation and molecular docking studies. (2022). PubMed. [Link]
-
Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency. (2024). ResearchGate. [Link]
-
Natural phenanthrenes and their biological activity. (2007). PubMed. [Link]
-
Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells. (2020). PubMed Central. [Link]
-
Novel 3-phenyl-1- (alkylphenyl)-9-oxa-4- azaphenanthren-10-ones as inhibitors of some enzymes: synthesis, characterization, biological evaluation and molecular docking studies. (2022). ResearchGate. [Link]
-
Antiviral activity of phenanthrenes from the medicinal plant Bletilla striata against influenza A virus. (2017). ResearchGate. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PubMed Central. [Link]
-
Bioactive characteristics and antioxidant activities of nine peppers. (2016). ResearchGate. [Link]
-
PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. (2016). Semantic Scholar. [Link]
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Semisynthesis, Cytotoxic Activity, and Oral Availability of New Lipophilic 9-Substituted Camptothecin Derivatives. (2013). National Institutes of Health. [Link]
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Synthesis of New N1Arylpiperazine Substituted Xanthine Derivatives and Evaluation of their Antioxidant and Cytotoxic Effects. (2020). PubMed. [Link]
-
Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (2024). PubMed. [Link]
-
Bioactivity of Natural Compounds: From Plants to Humans. (2024). MDPI. [Link]
-
Synthetic procedure of phenanthrene derivatives. Reagents and.... (n.d.). ResearchGate. [Link]
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Evaluation of Enzyme Inhibition Data in Screening for New Drugs. (1985). PubMed. [Link]
-
Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. (2024). MDPI. [Link]
-
Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. (2007). PubMed Central. [Link]
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Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). MDPI. [Link]
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Recent Findings on the Multifaceted Functionality of Enzyme Inhibition by Natural Compounds: A Review. (2014). ResearchGate. [Link]
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Safety Operating Guide
Mastering the Safe Handling of 9-Phenylphenanthrene: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of specialized chemical compounds is paramount. 9-Phenylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), is one such compound that requires a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information, moving beyond a simple checklist to offer a self-validating system for the safe handling, use, and disposal of this compound.
Hazard Assessment: Understanding the Risks
Before any handling of this compound, a thorough understanding of its hazard profile is crucial. According to safety data sheets, this compound is classified with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Aquatic Hazard (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1]
The causality behind these classifications lies in the inherent chemical structure of PAHs. Their lipophilic nature allows them to interact with biological membranes, and their metabolic activation can lead to toxic effects. The significant environmental hazard underscores the critical need for stringent containment and disposal protocols to prevent release into waterways.[1][2]
Occupational exposure limits for PAHs have been established by regulatory bodies to protect workers. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for PAHs at 0.2 mg/m³ as an 8-hour time-weighted average.[3][4][5] The National Institute for Occupational Safety and Health (NIOSH) recommends a lower exposure limit of 0.1 mg/m³ for a 10-hour workday.[3][5]
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1][2] |
| Short-term (acute) aquatic hazard | Category 1 | P273: Avoid release to the environment.[1][2] |
| Long-term (chronic) aquatic hazard | Category 1 | P391: Collect spillage.[1][2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The choice of each component is dictated by the specific hazards posed by this compound. A risk-based approach ensures that the chosen PPE provides a reliable barrier against exposure.
Hand Protection: The Critical Barrier
Standard disposable nitrile gloves are not recommended for handling this compound or other aromatic hydrocarbons.[1][6] Nitrile has poor resistance to this class of chemicals and can be quickly permeated, offering a false sense of security.[1]
Recommended Glove Materials:
-
Viton™: Offers excellent resistance to aromatic hydrocarbons.[7][8][9]
-
Norfoil™ (Silver Shield™): Provides a superior barrier against a wide range of chemicals, including aromatic hydrocarbons.[8]
Glove Selection Logic: The molecular structure of aromatic hydrocarbons allows them to easily penetrate the polymer matrix of many common glove materials like nitrile and latex.[2][6] Viton™ and Norfoil™ have a more robust chemical structure that resists this permeation, providing longer breakthrough times.[7][8][9]
Eye and Face Protection
Chemical splash goggles are mandatory to protect against accidental splashes.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or solutions of the compound.[10]
Body Protection
A standard, fully-buttoned laboratory coat should be worn to protect the skin from contamination.[9] Ensure that the lab coat is made of a material appropriate for chemical handling.
Respiratory Protection
This compound is a solid, and the primary respiratory risk is the inhalation of dust.[1] Therefore, all weighing and transfer operations should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize airborne particulates. If these engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator with particulate filters (e.g., N95, P100) is required.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[7][8] It should be stored away from strong oxidizing agents.[8]
Weighing and Handling Protocol
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Weighing: If possible, use a ventilated balance enclosure. If not, carefully weigh the compound in a chemical fume hood to capture any dust. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Transfers: When transferring the solid, use a spatula and avoid creating dust. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, wipe down the spatula and any other equipment with a solvent-dampened cloth (e.g., ethanol or isopropanol, followed by soap and water). Dispose of the cloth as hazardous waste. Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.[11] Wash hands thoroughly with soap and water.[6]
Spill Management: A Step-by-Step Response
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Small Spill Cleanup Protocol (less than 1 gram)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear two pairs of chemically resistant gloves (Viton™ or Norfoil™), a lab coat, and chemical splash goggles.
-
Contain and Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[12][13][14]
-
Collect Residue: Carefully sweep the absorbent material and spilled solid into a designated hazardous waste container.[13][14] Work from the outside of the spill inward to minimize contamination.[13][14]
-
Decontaminate the Surface:
-
Doff PPE and Wash Hands: Remove PPE and dispose of it as hazardous waste. Wash hands thoroughly.
Large Spills
For spills larger than what can be safely managed by laboratory personnel, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Environmental Stewardship
Due to its high aquatic toxicity, this compound waste must be managed meticulously to prevent environmental release.[1]
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including gloves, bench paper, weighing dishes, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
Disposal Method
Never dispose of this compound down the drain or in the regular trash.[1] All waste must be disposed of through your institution's hazardous waste management program. The primary disposal methods for PAHs are:
-
Incineration: Controlled incineration at a licensed facility is a common and effective method for destroying PAHs.[17]
-
Chemical Oxidation: Treatment with strong oxidizing agents can also be used to break down the compound.[17]
By adhering to these detailed procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.
References
-
OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety, University of Washington. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection. Retrieved from [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
Complete Guide to Chemical-Resistant Gloves. (2025). Common Glove Materials and Their Chemical Resistance. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?. CDC. Retrieved from [Link]
-
3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
NIOSH. (n.d.). Pocket Guide to Chemical Hazards. CDC. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Safetec of America, Inc. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
Washington State Department of Ecology. (2020). Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
University of British Columbia. (2017). Chemical Spill Clean-up Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
Sources
- 1. gloves.com [gloves.com]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. epa.gov [epa.gov]
- 5. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. acs.org [acs.org]
- 15. ccny.cuny.edu [ccny.cuny.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
